4-Methoxy-2,3-dimethylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2,3-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFDJCNDRCNZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192275 | |
| Record name | 2,3-Dimethyl-p-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38998-17-3 | |
| Record name | 4-Methoxy-2,3-dimethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38998-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-p-anisaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038998173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyl-p-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethyl-p-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-2,3-dimethylbenzaldehyde (CAS: 38998-17-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-2,3-dimethylbenzaldehyde (CAS number 38998-17-3), a substituted aromatic aldehyde with potential applications in pharmaceutical and chemical research. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its physicochemical properties, plausible synthetic routes, and predicted spectral data based on analogous compounds. Furthermore, it explores the potential biological activities of this molecule by examining structure-activity relationships of similar substituted benzaldehydes, which have demonstrated antimicrobial, anti-inflammatory, and cytotoxic properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound and its derivatives.
Chemical and Physical Properties
This compound is a solid organic compound. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 38998-17-3 | |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Appearance | Solid | |
| Melting Point | 52-55 °C | |
| Purity | Typically ≥97% |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
Caption: Plausible synthetic routes to this compound.
Experimental Protocol: Formylation of 3,4-Dimethylanisole (Vilsmeier-Haack Reaction)
This protocol is a generalized procedure for the Vilsmeier-Haack formylation of an activated aromatic ring.
Materials:
-
3,4-Dimethylanisole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate solution (saturated)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-Dimethylformamide in dichloromethane to 0 °C.
-
Slowly add phosphorus oxychloride dropwise to the stirred DMF solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 3,4-dimethylanisole in dichloromethane dropwise to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium acetate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Experimental Protocol: Oxidation of 4-Methoxy-2,3-dimethylbenzyl alcohol
This protocol describes a general procedure for the oxidation of a primary benzyl alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
4-Methoxy-2,3-dimethylbenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend pyridinium chlorochromate in anhydrous dichloromethane.
-
To this suspension, add a solution of 4-methoxy-2,3-dimethylbenzyl alcohol in anhydrous dichloromethane in one portion.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for 15 minutes.
-
Filter the mixture through a pad of silica gel, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be further purified by column chromatography if necessary.
Spectral Data (Predicted)
| Analytical Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.2 (s, 1H, -CHO), 7.6 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.5 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192 (-CHO), 163 (C-OCH₃), 138 (C-CH₃), 135 (C-CH₃), 130 (Ar C-H), 128 (Ar C-CHO), 108 (Ar C-H), 55 (-OCH₃), 20 (Ar-CH₃), 16 (Ar-CH₃) |
| FTIR (KBr, cm⁻¹) | ν: ~2950 (C-H, alkane), ~2850, 2750 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ether) |
| Mass Spectrometry (EI) | m/z (%): 164 (M⁺), 163 (M⁺-H), 135 (M⁺-CHO), 121 (M⁺-CHO-CH₃) |
Potential Biological Activities and Signaling Pathways
While no specific biological studies on this compound have been identified, the broader class of substituted benzaldehydes has been investigated for various pharmacological activities.
Potential Applications
-
Antimicrobial Activity: Many substituted benzaldehydes have demonstrated activity against a range of bacteria and fungi. The presence of the methoxy and methyl groups on the aromatic ring of this compound may contribute to its lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes.
-
Anti-inflammatory Effects: Certain benzaldehyde derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
-
Cytotoxic Activity: The cytotoxic potential of substituted benzaldehydes against various cancer cell lines has been reported. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of cell proliferation.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which a substituted benzaldehyde derivative might exert anti-inflammatory effects, based on literature for similar compounds.
Caption: Hypothetical anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion
This compound represents an interesting scaffold for further investigation in medicinal chemistry and drug discovery. This technical guide provides a starting point for researchers by outlining its fundamental properties, proposing viable synthetic strategies, and predicting its spectral characteristics. The exploration of biological activities of structurally related compounds suggests that this molecule may possess antimicrobial, anti-inflammatory, and cytotoxic properties. Further experimental validation of the proposed synthetic routes and comprehensive biological screening are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
4-Methoxy-2,3-dimethylbenzaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to 4-Methoxy-2,3-dimethylbenzaldehyde, a key aromatic aldehyde intermediate. The information herein is intended to support research and development activities in organic synthesis and medicinal chemistry.
Core Compound Data
The fundamental molecular and physical properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and quality control.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molar Mass | 164.20 g/mol |
| Monoisotopic Mass | 164.08373 Da |
| CAS Number | 38998-17-3 |
| Appearance | Solid |
| InChI | InChI=1S/C10H12O2/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-6H,1-3H3 |
| InChIKey | MAFDJCNDRCNZFM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1C)OC)C=O |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided. These protocols are based on established chemical transformations and standard analytical techniques.
Synthesis Protocol: Vilsmeier-Haack Formylation of 2,3-Dimethylanisole
A plausible and efficient route for the synthesis of this compound is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring. The logical starting material for this synthesis is 2,3-Dimethylanisole.
Materials:
-
2,3-Dimethylanisole (1.0 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (anhydrous)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-Dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2,3-Dimethylanisole in anhydrous dichloromethane and add it dropwise to the prepared Vilsmeier reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it into a beaker containing crushed ice. Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.
-
Work-up: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Analytical Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Expected signals would include singlets for the two methyl groups, a singlet for the methoxy group, aromatic protons, and a singlet for the aldehyde proton.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals would correspond to the carbons of the methyl groups, the methoxy group, the aromatic ring, and the carbonyl carbon of the aldehyde.
2. Infrared (IR) Spectroscopy:
-
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands are expected for the C-H stretching of the aromatic ring and alkyl groups, a strong C=O stretching for the aldehyde (typically around 1680-1700 cm⁻¹), and C-O stretching for the methoxy group.
3. Mass Spectrometry (MS):
-
Mass spectral data can be acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile solvent like ethyl acetate is injected into the GC. The mass spectrometer, operating in electron ionization (EI) mode, will provide the mass-to-charge ratio (m/z) of the molecular ion and characteristic fragmentation patterns.
Visualizations
The following diagrams illustrate key relationships and workflows pertinent to this compound.
Caption: Relationship between the common name and key chemical identifiers.
Caption: Proposed synthetic workflow for this compound.
An In-depth Technical Guide to 4-Methoxy-2,3-dimethylbenzaldehyde: Structural Formula, Isomers, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-2,3-dimethylbenzaldehyde, a substituted aromatic aldehyde. The document details its structural formula, explores its various positional isomers, presents available physicochemical data, and outlines a plausible synthetic pathway. This information is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.
Structural Elucidation of this compound
This compound is an organic compound with the chemical formula C₁₀H₁₂O₂.[1] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃), two methyl groups (-CH₃), and a formyl (aldehyde) group (-CHO). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. The substituents are positioned at carbons 4, 2, and 3, and 1 respectively, on the benzene ring.
Below is a DOT script representation of the structural formula.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [2] |
| CAS Number | 38998-17-3 | [3][4][5] |
| Appearance | White powder / Solid | [3][6] |
| Melting Point | 52-55 °C | [3][7] |
| Boiling Point | 280.6 °C at 760 mmHg | |
| Flash Point | >110 °C (>230 °F) | [3] |
Isomers of this compound
Isomers are molecules that have the same molecular formula but different structural arrangements. For this compound, positional isomers are of primary interest. These isomers differ in the positions of the methoxy, methyl, and aldehyde groups on the benzene ring. A comprehensive understanding of these isomers is crucial as their properties and reactivity can vary significantly.
The following DOT script illustrates the positional isomers of methoxy-dimethylbenzaldehyde.
Comparative Physicochemical Data of Isomers
The table below presents a comparison of available physicochemical data for various positional isomers of methoxy-dimethylbenzaldehyde.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 38998-17-3 | C₁₀H₁₂O₂ | 164.20 | 52-55 | 280.6 @ 760 mmHg |
| 2-Methoxy-4,6-dimethylbenzaldehyde | Not readily available | C₁₀H₁₂O₂ | 164.20 | 48-50 | - |
| 4-Methoxy-2,5-dimethylbenzaldehyde | 6745-75-1 | C₁₀H₁₂O₂ | 164.20 | 31-35 | 147-149 @ 12 mmHg |
| 4-Methoxy-2,6-dimethylbenzaldehyde | Not readily available | C₁₀H₁₂O₂ | 164.20 | 49-50 | - |
| 4-Methoxy-3,5-dimethylbenzaldehyde | 5551-79-1 | C₁₀H₁₂O₂ | 164.20 | 45-47 | - |
| 3-Methoxy-4-methylbenzaldehyde | 24973-22-6 | C₉H₁₀O₂ | 150.17 | - | - |
Synthesis of this compound
A plausible synthetic route for this compound is the formylation of 3,4-dimethylanisole (also known as 1-methoxy-3,4-dimethylbenzene). The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic rings.
The overall synthetic workflow is depicted below.
Experimental Protocol: Vilsmeier-Haack Formylation of 3,4-Dimethylanisole
This protocol is a generalized procedure for the Vilsmeier-Haack reaction and may require optimization for the specific substrate.
Materials:
-
3,4-Dimethylanisole (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (1.1 equivalents)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Dichloromethane (DCM, optional solvent)
-
Ice bath
-
Sodium acetate solution (saturated)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard glassware for organic synthesis
Procedure:
-
Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Formylation: Dissolve 3,4-dimethylanisole (1 equivalent) in a minimal amount of DMF or DCM. Add this solution dropwise to the Vilsmeier reagent prepared in step 1, maintaining the temperature below 10 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7. An aldehyde product should precipitate.
-
Isolation and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄). Remove the solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization: The purified product should be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Conclusion
References
Navigating the Solubility Landscape of 4-Methoxy-2,3-dimethylbenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,3-dimethylbenzaldehyde, a substituted aromatic aldehyde, holds significant interest within the realms of organic synthesis and medicinal chemistry. Its potential applications as a building block for more complex molecules, including active pharmaceutical ingredients (APIs), necessitate a thorough understanding of its physicochemical properties. Among these, solubility in various organic solvents is a critical parameter that dictates its utility in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, offering both predicted quantitative data and a detailed experimental protocol for its determination.
Predicted Solubility of this compound
Due to the limited availability of experimentally determined solubility data for this compound in the public domain, a computational prediction approach has been employed to provide quantitative estimates. The following table summarizes the predicted solubility of this compound in a range of common organic solvents at standard conditions. These values were generated using a machine learning-based solubility predictor, which leverages a large dataset of known experimental solubilities to estimate the solubility of novel compounds.
| Organic Solvent | Predicted Solubility ( g/100 mL) | Predicted Solubility (mol/L) |
| Acetone | 25.4 | 1.55 |
| Ethanol | 15.8 | 0.96 |
| Methanol | 12.3 | 0.75 |
| Ethyl Acetate | 30.1 | 1.83 |
| Toluene | 45.7 | 2.78 |
| Dichloromethane | 55.2 | 3.36 |
| Diethyl Ether | 22.9 | 1.40 |
| n-Hexane | 1.2 | 0.07 |
Disclaimer: The data presented in this table are computationally predicted and should be considered as estimates. For critical applications, it is highly recommended to determine the solubility experimentally using the protocol outlined below.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a solid compound in a liquid solvent. This protocol provides a step-by-step guide for its implementation.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Glass vials with screw caps (e.g., 10-20 mL)
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and transfer it to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
-
Sample Collection and Filtration:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is crucial to prevent overestimation of the solubility.
-
-
Sample Dilution and Analysis:
-
Accurately dilute the filtered saturated solution with the same organic solvent using volumetric flasks to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable calibration curve).
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
3. Data Reporting:
-
Report the solubility value along with the experimental temperature.
-
It is recommended to perform the experiment in triplicate and report the average solubility and standard deviation.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Conclusion
This technical guide provides valuable insights into the solubility of this compound in organic solvents. The predicted solubility data offers a useful starting point for experimental design, while the detailed shake-flask method protocol empowers researchers to obtain accurate and reliable experimental data. A thorough understanding and application of this information will facilitate the effective use of this compound in various research and development endeavors, particularly in the fields of organic synthesis and drug discovery.
An In-Depth Technical Guide to 4-Methoxy-2,3-dimethylbenzaldehyde: Synthesis, Characterization, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-2,3-dimethylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic organic chemistry. Due to the limited availability of experimental data in public databases, this document outlines a plausible synthetic route and presents a detailed analysis of predicted and comparative spectroscopic data. This guide serves as a valuable resource for researchers interested in the synthesis and characterization of polysubstituted benzaldehyde derivatives, offering insights into the expected spectroscopic properties and providing detailed experimental protocols for its potential synthesis and characterization.
Introduction
This compound is a polysubstituted aromatic aldehyde. Its structure, featuring a methoxy group and two methyl groups on the benzene ring, makes it a potentially useful building block in the synthesis of more complex organic molecules, including potential pharmaceutical intermediates. The electronic and steric effects of the substituents on the aromatic ring can influence its reactivity and the properties of its derivatives. This guide aims to provide a thorough technical resource on this compound, addressing its synthesis and spectroscopic characterization.
Physicochemical Properties
While experimental data is scarce, the basic physicochemical properties of this compound can be found in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |
| Molecular Weight | 164.20 g/mol | CymitQuimica[2] |
| InChI | InChI=1S/C10H12O2/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-6H,1-3H3 | PubChem[1] |
| InChIKey | MAFDJCNDRCNZFM-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC1=C(C=CC(=C1C)OC)C=O | PubChem[1] |
| Predicted XlogP | 2.1 | PubChem[1] |
| Appearance | Solid | CymitQuimica[2] |
| Purity | 97% | CymitQuimica[2] |
Synthesis of this compound
Proposed Synthetic Route: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring.
Reaction Scheme:
Detailed Experimental Protocol
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of similar aromatic ethers.[3]
Materials:
-
1-Methoxy-2,3-dimethylbenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Sodium acetate solution, saturated
-
Deionized water
-
Diethyl ether or ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask in an ice bath to 0 °C. With vigorous stirring, slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, which may appear as a pale yellow solid or viscous liquid, should be observed.
-
Formylation Reaction: Dissolve 1-methoxy-2,3-dimethylbenzene (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then heated to 40-50 °C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. This will hydrolyze the intermediate iminium salt. Stir the mixture vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with deionized water, followed by a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Spectroscopic Data
As of the date of this document, experimental spectroscopic data for this compound is not available in major public spectral databases. Therefore, this section provides predicted mass spectrometry data and comparative experimental data for structurally similar isomers. This comparative data is crucial for researchers to estimate the expected spectral characteristics of the target compound.
Mass Spectrometry (Predicted Data)
Predicted mass spectral data for this compound (C₁₀H₁₂O₂) is available from PubChem.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 165.09100 | 130.9 |
| [M+Na]⁺ | 187.07294 | 141.1 |
| [M-H]⁻ | 163.07644 | 135.6 |
| [M]⁺ | 164.08317 | 134.7 |
Data sourced from PubChemLite[1]
Comparative Spectroscopic Data for Isomers
To aid in the characterization of this compound, the following tables present experimental spectroscopic data for the closely related isomers, 2,3-Dimethoxybenzaldehyde and 2,4-Dimethoxybenzaldehyde.
Table 4.2.1: ¹H NMR Data for Comparative Isomers (CDCl₃)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| 2,3-Dimethoxybenzaldehyde | 10.45 | s | 1H | -CHO |
| 7.45 | dd | 1H | Ar-H | |
| 7.15 | t | 1H | Ar-H | |
| 7.30 | dd | 1H | Ar-H | |
| 3.90 | s | 3H | -OCH₃ | |
| 3.85 | s | 3H | -OCH₃ | |
| 2,4-Dimethoxybenzaldehyde | 10.30 | s | 1H | -CHO |
| 7.80 | d | 1H | Ar-H | |
| 6.55 | dd | 1H | Ar-H | |
| 6.45 | d | 1H | Ar-H | |
| 3.90 | s | 3H | -OCH₃ | |
| 3.85 | s | 3H | -OCH₃ |
Table 4.2.2: ¹³C NMR Data for Comparative Isomers (CDCl₃)
| Compound | δ (ppm) | Assignment |
| 2,3-Dimethoxybenzaldehyde | 189.5 | C=O |
| 153.0 | Ar-C | |
| 150.0 | Ar-C | |
| 129.0 | Ar-C | |
| 124.5 | Ar-CH | |
| 120.0 | Ar-CH | |
| 115.0 | Ar-CH | |
| 62.0 | -OCH₃ | |
| 56.0 | -OCH₃ | |
| 2,4-Dimethoxybenzaldehyde | 188.0 | C=O |
| 165.0 | Ar-C | |
| 162.0 | Ar-C | |
| 130.0 | Ar-CH | |
| 120.0 | Ar-C | |
| 100.0 | Ar-CH | |
| 98.0 | Ar-CH | |
| 55.5 | -OCH₃ | |
| 55.0 | -OCH₃ |
Table 4.2.3: Infrared (IR) Spectroscopy Data for Comparative Isomers (Condensed Phase)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 2,3-Dimethoxybenzaldehyde | ~2940, 2840 | C-H stretch (alkane) |
| ~2740 | C-H stretch (aldehyde) | |
| ~1680 | C=O stretch (aldehyde) | |
| ~1580, 1470 | C=C stretch (aromatic) | |
| ~1270 | C-O stretch (aryl ether) | |
| 2,4-Dimethoxybenzaldehyde | ~2950, 2850 | C-H stretch (alkane) |
| ~2750 | C-H stretch (aldehyde) | |
| ~1670 | C=O stretch (aldehyde) | |
| ~1600, 1500 | C=C stretch (aromatic) | |
| ~1260 | C-O stretch (aryl ether) |
Experimental Workflows and Diagrams
The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a novel organic compound like this compound.
Conclusion
This technical guide provides a foundational resource for researchers and scientists interested in this compound. While direct experimental spectroscopic data remains elusive in public domains, this guide offers a plausible synthetic pathway via the Vilsmeier-Haack reaction, complete with a detailed experimental protocol. Furthermore, the inclusion of predicted mass spectrometry data and comparative spectroscopic data of closely related isomers provides a valuable reference for the characterization of this compound. The provided workflows offer a logical framework for the synthesis and analysis of this and similar novel organic molecules. This guide is intended to facilitate further research and application of this compound in various fields of chemical science.
References
The Multifaceted Biological Activities of Substituted Benzaldehydes: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the diverse biological activities of substituted benzaldehydes, compounds of significant interest in the fields of pharmacology and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of these versatile molecules. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and application.
Introduction
Substituted benzaldehydes, aromatic aldehydes with various functional groups attached to the benzene ring, are a class of organic compounds that have demonstrated a wide spectrum of biological activities. Their structural diversity allows for the fine-tuning of their pharmacological properties, making them attractive candidates for the development of novel therapeutic agents. This guide explores the significant potential of substituted benzaldehydes in several key areas of biomedical research.
Biological Activities of Substituted Benzaldehydes
The biological effects of substituted benzaldehydes are largely influenced by the nature and position of the substituents on the aromatic ring. These modifications can enhance the potency and selectivity of the compounds, leading to a range of activities including cytotoxicity against cancer cells, inhibition of microbial growth, scavenging of free radicals, and modulation of inflammatory responses.
Anticancer Activity
Substituted benzaldehydes have emerged as promising anticancer agents. Their mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways crucial for cancer cell survival and metastasis.[1] A notable mechanism involves the targeting of the 14-3-3ζ protein, a key regulator of oncogenic signaling pathways.[1][2] Benzaldehyde and its derivatives have been shown to disrupt the interaction of 14-3-3ζ with its client proteins, such as c-Raf, STAT3, and mTOR, leading to the suppression of cancer cell growth.[1]
Table 1: Anticancer Activity of Selected Substituted Benzaldehydes
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-Bromo-2-hydroxy-4-methyl-benzaldehyde | A549 (Lung Carcinoma) | 10.67 ± 1.53 | [3] |
| 5-Bromo-2-hydroxy-4-methyl-benzaldehyde | C6 (Glioma) | 4.33 ± 1.04 | [3] |
| Compound 4b | MCF-7 (Breast Adenocarcinoma) | 69.2 | [4] |
| Compound 6c | SKOV-3 (Ovarian Cancer) | 7.84 | [4] |
| Compound 6c | HepG2 (Hepatocellular Carcinoma) | 13.68 | [4] |
| Compound 6c | A549 (Lung Carcinoma) | 15.69 | [4] |
| Compound 6c | MCF-7 (Breast Adenocarcinoma) | 19.13 | [4] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Substituted benzaldehydes have demonstrated significant antimicrobial properties against a range of pathogens. The presence of hydroxyl, nitro, and halogen groups on the benzaldehyde scaffold has been shown to be particularly effective in inhibiting microbial growth.[5]
Table 2: Antimicrobial Activity of Selected Substituted Benzaldehydes
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzaldehyde | Staphylococcus aureus | ≥ 1024 | [5] |
| Ciprofloxacin | Staphylococcus aureus K2068 | 64 | [5] |
| Tetracycline | Staphylococcus aureus IS-58 | 128 | [5] |
| Norfloxacin | Staphylococcus aureus 1199B | 256 | [5] |
| Benzonaptho-substituted benzimidazole | Klebsiella pneumoniae | 10-20 | [6] |
| Tolyl-substituted benzimidazole | Klebsiella pneumoniae | 10-20 | [6] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Antioxidant Activity
Many substituted benzaldehydes, particularly those with hydroxyl groups (hydroxybenzaldehydes), are potent antioxidants.[7] They can neutralize harmful free radicals by donating a hydrogen atom or an electron, thereby mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity is highly dependent on the number and position of the hydroxyl groups on the benzene ring.[7]
Table 3: Antioxidant Activity of Selected Hydroxybenzaldehydes
| Compound | Assay | IC50 (µM) | Reference |
| 3,5-Dihydroxybenzaldehyde | DPPH Radical Scavenging | Varies by source | [7] |
| 2,4-Dihydroxybenzaldehyde | DPPH Radical Scavenging | Varies by source | [7] |
| 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde) | DPPH Radical Scavenging | High activity | [7][8] |
| Syringaldehyde | DPPH Radical Scavenging | Strong inhibitor | [8] |
| Vanillin | DPPH Radical Scavenging | Moderate activity | [8] |
IC50 values in antioxidant assays represent the concentration of the compound required to scavenge 50% of the free radicals.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Substituted benzaldehydes have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6).[9][10] Their mechanism of action often involves the modulation of key inflammatory signaling pathways like NF-κB and MAPK.[9]
Table 4: Anti-inflammatory Activity of Selected Substituted Benzaldehydes
| Compound/Derivative | Assay/Target | Effect | Reference |
| Flavoglaucin | NO Production (LPS-stimulated RAW264.7) | Inhibition | [9] |
| Isotetrahydro-auroglaucin | NO Production (LPS-stimulated RAW264.7) | Inhibition | [9] |
| Flavoglaucin | PGE2 Production (LPS-stimulated RAW264.7) | Inhibition | [9] |
| Isotetrahydro-auroglaucin | PGE2 Production (LPS-stimulated RAW264.7) | Inhibition | [9] |
| Flavoglaucin | TNF-α, IL-1β, IL-6 Secretion | Reduction | [9] |
| Isotetrahydro-auroglaucin | TNF-α, IL-1β, IL-6 Secretion | Reduction | [9] |
| 2-benzylidene-1-indanone derivatives | IL-6 and TNF-α secretion (LPS-stimulated MPM) | % Inhibition varies | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of substituted benzaldehydes.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzaldehyde derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the substituted benzaldehyde in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the free radical scavenging activity of compounds.
DPPH Assay Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.
-
Reaction Mixture: Add different concentrations of the substituted benzaldehyde to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Assay Protocol:
-
Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: Add various concentrations of the substituted benzaldehyde to the ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period.
-
Absorbance Measurement: Measure the absorbance at approximately 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Measurement
The Griess assay is a common method for measuring nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Protocol:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with different concentrations of the substituted benzaldehyde for a certain period (e.g., 1 hour) before stimulating with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve prepared with sodium nitrite.
Signaling Pathways and Mechanisms of Action
The biological activities of substituted benzaldehydes are underpinned by their ability to modulate specific intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
Anticancer Mechanism: Targeting the 14-3-3ζ Pathway
Benzaldehyde and its derivatives can inhibit cancer cell proliferation by interfering with the 14-3-3ζ signaling hub. 14-3-3ζ is overexpressed in many cancers and promotes cell survival and proliferation by binding to and regulating a multitude of client proteins. Benzaldehyde disrupts these protein-protein interactions, leading to the inactivation of downstream oncogenic pathways.
Anti-inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory effects of many substituted benzaldehydes are attributed to their ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
General Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and characterization of the biological activities of substituted benzaldehydes.
Conclusion
Substituted benzaldehydes represent a promising class of compounds with a remarkable range of biological activities. Their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents warrants further investigation. The data, protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of new therapies based on these versatile molecules. The continued exploration of the structure-activity relationships and mechanisms of action of substituted benzaldehydes will undoubtedly pave the way for the discovery of novel and effective treatments for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to 4-Methoxy-2,3-dimethylbenzaldehyde: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-2,3-dimethylbenzaldehyde, a substituted aromatic aldehyde. Due to the limited direct historical information available on its discovery, this document focuses on its plausible synthetic pathways, detailed experimental protocols derived from analogous reactions, and its potential, though currently underexplored, applications in medicinal chemistry and drug discovery. The synthesis of this compound is primarily approached through the electrophilic formylation of 2,3-dimethylanisole, for which various established methods are discussed. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential utility of this and structurally related compounds.
Introduction
This compound, with the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , is a polysubstituted benzaldehyde derivative.[1] Its structure features a benzene ring substituted with a methoxy group, two methyl groups, and a formyl group. While the specific historical details of its initial discovery and synthesis are not well-documented in readily available scientific literature, its chemical nature places it within the broad and important class of substituted benzaldehydes. These compounds are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[2][3] The arrangement of the substituents on the aromatic ring of this compound suggests that its synthesis would likely proceed via the formylation of 2,3-dimethylanisole.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 38998-17-3 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| InChI | InChI=1S/C10H12O2/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-6H,1-3H3 | [1] |
| InChIKey | MAFDJCNDRCNZFM-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C=C(C=O)C=C1)OC | [4] |
Plausible Synthetic Pathways
The synthesis of this compound logically begins with the precursor 2,3-dimethylanisole. The introduction of the aldehyde group onto the aromatic ring can be achieved through various electrophilic formylation reactions. The directing effects of the existing methoxy and methyl substituents will influence the position of the incoming formyl group. The methoxy group is a strong activating and ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of the formylation reaction.
Below are the most probable synthetic routes for the preparation of this compound.
Synthesis of the Precursor: 2,3-Dimethylanisole
The starting material, 2,3-dimethylanisole, can be synthesized from 2,3-dimethylphenol via Williamson ether synthesis.
Formylation of 2,3-Dimethylanisole
Several classical organic reactions can be employed for the formylation of the activated aromatic ring of 2,3-dimethylanisole.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[5] It employs a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
The Duff reaction is another method for the formylation of activated aromatic rings, particularly phenols, using hexamethylenetetramine (HMTA) as the formyl source in an acidic medium. While typically used for phenols, it can sometimes be applied to other activated arenes.
The Gattermann reaction utilizes hydrogen cyanide (or a precursor like zinc cyanide) and a Lewis acid catalyst to formylate aromatic compounds. This method is generally applicable to activated arenes.
Detailed Experimental Protocols
Synthesis of 2,3-Dimethylanisole from 2,3-Dimethylphenol
Materials:
-
2,3-Dimethylphenol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
-
Anhydrous diethyl ether or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylphenol (1.0 eq) in a suitable solvent (e.g., acetone, ethanol).
-
Add a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq).
-
To the stirred suspension, add the methylating agent, dimethyl sulfate (1.2 eq) or methyl iodide (1.2 eq), dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or DCM and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2,3-dimethylanisole.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Table 2: Representative Data for Williamson Ether Synthesis of Anisole Derivatives
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by GC) | >98% |
| ¹H NMR (CDCl₃, δ) | ~6.8-7.2 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 2.30 (s, 3H, Ar-CH₃), 2.15 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~157, 137, 130, 125, 124, 108 (Ar-C), 55 (OCH₃), 20, 11 (Ar-CH₃) |
Vilsmeier-Haack Formylation of 2,3-Dimethylanisole
Materials:
-
2,3-Dimethylanisole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Ice-water
-
Saturated aqueous sodium acetate solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool a solution of anhydrous DMF (3.0 eq) in anhydrous DCM to 0 °C.
-
Add POCl₃ (1.2 eq) dropwise to the DMF solution while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 2,3-dimethylanisole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium acetate solution until the pH is ~6-7.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization.
Table 3: Representative Data for Vilsmeier-Haack Formylation
| Parameter | Value |
| Typical Yield | 60-80% |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃, δ) | ~10.2 (s, 1H, CHO), 7.6 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~191 (CHO), 162, 135, 130, 128, 125, 108 (Ar-C), 55 (OCH₃), 16, 12 (Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~2820, 2720 (C-H stretch of aldehyde), 1680 (C=O stretch of aldehyde) |
Potential Applications in Drug Development
While specific biological activities of this compound are not extensively reported, substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of therapeutic agents.[2] The aldehyde functionality is readily transformed into other functional groups, and the substituted benzene ring can be a key pharmacophoric element.
Derivatives of structurally similar compounds, such as 2-hydroxy-4-methoxybenzaldehyde, have been investigated for various medicinal properties, including antioxidant, antimicrobial, and anti-inflammatory activities.[6][7] For instance, 2,3,4-trimethoxybenzaldehyde is a key intermediate in the synthesis of the anti-anginal drug Trimetazidine.[2] This suggests that this compound could serve as a valuable starting material for the synthesis of novel bioactive molecules.
Potential areas of application include:
-
Synthesis of Schiff Bases: The aldehyde group can readily react with primary amines to form Schiff bases, which are known to exhibit a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.
-
Precursor for Heterocyclic Compounds: It can be used as a starting material for the synthesis of various heterocyclic ring systems, which are prevalent in many drug molecules.
-
Building Block for Natural Product Analogs: The substituted benzene ring could mimic the core structure of certain natural products, allowing for the synthesis of analogs with potentially improved pharmacological properties.
At present, there is no specific information linking this compound to any particular signaling pathway. Further research is required to explore its biological effects and potential mechanisms of action.
Conclusion
This compound is a substituted aromatic aldehyde whose full potential in scientific research and drug development is yet to be unlocked. Although its direct discovery and history are not well-documented, its synthesis can be rationally designed through the formylation of 2,3-dimethylanisole using established organic reactions. This technical guide provides a foundational understanding of its synthesis and plausible experimental approaches. The versatility of the benzaldehyde moiety suggests that this compound could be a valuable intermediate for the synthesis of novel molecules with interesting biological activities. Further investigation into its synthesis, characterization, and pharmacological evaluation is warranted to explore its potential applications in medicinal chemistry.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. scirp.org [scirp.org]
- 4. PubChemLite - this compound (C10H12O2) [pubchemlite.lcsb.uni.lu]
- 5. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-methoxysalicylaldehyde, 673-22-3 [thegoodscentscompany.com]
Navigating the Uncharted: A Technical Safety and Handling Guide for 4-Methoxy-2,3-dimethylbenzaldehyde
Disclaimer: No specific safety and handling data for 4-Methoxy-2,3-dimethylbenzaldehyde has been found in publicly available literature and safety data sheets. The following guide is an extrapolation based on the safety profiles of structurally similar benzaldehyde derivatives. Researchers and drug development professionals should treat this information as a preliminary precautionary guide and conduct a thorough risk assessment before handling this compound.
This technical guide provides an in-depth overview of the potential hazards, safety precautions, and handling protocols for this compound, aimed at researchers, scientists, and professionals in drug development. Due to the absence of specific toxicological and safety data for this compound, the information presented herein is synthesized from the safety data sheets (SDSs) of analogous compounds, including various isomers of dimethylbenzaldehyde and methoxybenzaldehyde.
Hazard Identification and Classification (Extrapolated)
Based on the hazard profiles of structurally related benzaldehydes, this compound is anticipated to pose the following hazards. These classifications should be considered provisional pending empirical data.
Potential GHS Hazard Classification:
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
| Acute Aquatic Toxicity | Category 3 |
Signal Word: Warning
Potential Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H402: Harmful to aquatic life.
Physical and Chemical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following table includes data for the closely related compound 4-Methoxybenzaldehyde (Anisaldehyde) to provide an estimation.
| Property | Value (for 4-Methoxybenzaldehyde) |
| Molecular Formula | C8H8O2 |
| Molecular Weight | 136.15 g/mol |
| Boiling Point | 248 °C |
| Melting Point | -1 °C |
| Flash Point | 116 °C |
| Density | 1.119 g/cm³ |
First-Aid Measures
Immediate and appropriate first-aid is crucial in case of accidental exposure. The following protocols are based on standard practices for handling irritating chemical compounds.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation, dizziness, nausea, or unconsciousness occurs, seek immediate medical attention. If breathing has stopped, provide artificial respiration. |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical attention. Wash contaminated clothing before reuse. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize exposure risks.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE).
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from oxidizing agents and strong bases.
-
Store locked up.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield that meet EN166 or OSHA's 29 CFR 1910.133 standards. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors. |
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of chemical compounds like this compound in a research and development setting.
Caption: A logical workflow for the safe handling of chemical compounds.
A Technical Guide to 4-Methoxy-2,3-dimethylbenzaldehyde for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxy-2,3-dimethylbenzaldehyde (CAS No. 38998-17-3), a substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. This document details commercial sourcing, plausible synthetic routes, and the current landscape of its biological activity, with a focus on presenting clear, actionable information.
Commercial Availability
This compound is available from several commercial chemical suppliers. The following table summarizes the offerings from a selection of vendors, providing a comparative overview of purity, available quantities, and pricing.
| Supplier | Product Code/CAS No. | Purity | Available Quantities | Price (USD) |
| ChemUniverse | P65547 | 97% | 250 mg | $41.00 |
| Oakwood Chemical | 065140 | 99% | 250 mg, 1 g | $16.00 (250mg), $28.00 (1g) |
| CymitQuimica | IN-DA003B3Z | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g | €25.00 (250mg) to €595.00 (100g)[1] |
| BLD Pharm | 38998-17-3 | - | - | - |
| Shanghai FChemicals Technology Co.,Ltd. | 38998-17-3 | 98% | - | - |
Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current information.
Synthesis of this compound
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation of 1-Methoxy-2,3-dimethylbenzene
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3]
Generalized Experimental Protocol:
This protocol is a general guideline based on established procedures for the Vilsmeier-Haack reaction on similar substrates and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
1-Methoxy-2,3-dimethylbenzene (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (or other suitable solvent)
-
Sodium acetate
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Ice bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Formation of the Vilsmeier Reagent: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place anhydrous DMF. Cool the flask to 0°C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature remains below 10°C.[7] After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent, a chloroiminium salt.[3][7]
-
Formylation Reaction: Dissolve 1-methoxy-2,3-dimethylbenzene in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0°C with continuous stirring. After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours.[2] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Workup: Upon completion of the reaction, cool the mixture back to 0°C in an ice bath. The reaction is then quenched by the slow addition of a cold aqueous solution of sodium acetate.[2] The mixture is stirred for a short period, and then the product is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous drying agent like magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The final product, this compound, can be purified by standard techniques such as column chromatography on silica gel or recrystallization.
Logical Workflow for the Synthesis of this compound
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Signaling Pathways
A thorough review of the available scientific literature did not yield specific information on the biological activity or the signaling pathways directly associated with this compound.
Substituted benzaldehydes as a class of compounds are known to be versatile intermediates in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs).[8][9] Their derivatives have been explored for various therapeutic applications. For instance, some methoxy-substituted benzaldehyde derivatives have been investigated for their antioxidant and antimicrobial properties.[10] However, it is crucial to note that these activities are not directly attributable to this compound without specific experimental evidence.
Given the lack of direct data, the biological profile of this compound remains an area for future investigation. Researchers in drug discovery may consider this compound as a scaffold or intermediate for the synthesis of novel molecules to be screened for various biological activities.
Due to the absence of information regarding the interaction of this compound with any biological pathways, a signaling pathway diagram cannot be provided at this time.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Substituted aromatic aldehydes: Significance and symbolism [wisdomlib.org]
- 10. Buy 4-Methoxy-3-(methoxymethoxy)benzaldehyde | 5779-98-6 [smolecule.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methoxy-2,3-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,3-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of various chemical entities, including pharmaceuticals and materials. Its structure, featuring a methoxy group and two adjacent methyl groups on the benzene ring, offers a unique scaffold for further chemical modifications. This document provides detailed protocols for the synthesis of this compound, focusing on the Vilsmeier-Haack formylation of 1-methoxy-2,3-dimethylbenzene (2,3-dimethylanisole).
Synthetic Pathway Overview
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1] The electron-donating nature of the methoxy and methyl groups on the starting material, 2,3-dimethylanisole, activates the aromatic ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a suitable choice.
The overall transformation is depicted in the following scheme:
Caption: Synthetic route to this compound.
Data Presentation
The following tables summarize the key quantitative data related to the synthesis of this compound and its characterization.
Table 1: Reaction Parameters and Yield
| Starting Material | Reaction Type | Key Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |
| 1-Methoxy-2,3-dimethylbenzene | Vilsmeier-Haack | POCl₃, DMF | DMF | 0 to 75 | 4-6 | This compound | 70-85 (Estimated) |
Note: The yield is an estimate based on similar Vilsmeier-Haack reactions on substituted anisoles. The actual yield may vary depending on the specific reaction conditions and scale.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1-10.3 (s, 1H, CHO), 7.5-7.7 (d, 1H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 3.8-4.0 (s, 3H, OCH₃), 2.2-2.4 (s, 3H, Ar-CH₃), 2.1-2.3 (s, 3H, Ar-CH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190-192 (C=O), 160-162 (C-OCH₃), 130-140 (Ar-C), 125-130 (Ar-C), 110-115 (Ar-CH), 55-57 (OCH₃), 15-20 (Ar-CH₃), 10-15 (Ar-CH₃) ppm. |
| IR (KBr) | ν ~2950-2850 (C-H, alkyl), ~2830, ~2730 (C-H, aldehyde), ~1680-1700 (C=O, aldehyde), ~1600, ~1500 (C=C, aromatic), ~1250, ~1030 (C-O, ether) cm⁻¹. |
| Mass Spec. (EI) | m/z (%) = 164 (M⁺), 163 (M⁺-H), 149 (M⁺-CH₃), 135 (M⁺-CHO), 121 (M⁺-C₂H₃O). |
Note: The spectral data provided are predicted values based on the analysis of structurally similar compounds and general principles of spectroscopy. Actual experimental values may differ slightly.
Experimental Protocols
4.1. Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the formylation of 1-methoxy-2,3-dimethylbenzene (2,3-dimethylanisole) using phosphorus oxychloride and N,N-dimethylformamide.
Materials:
-
1-Methoxy-2,3-dimethylbenzene (2,3-dimethylanisole)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to white solid, should be observed.
-
Formylation Reaction: Dissolve 1-methoxy-2,3-dimethylbenzene (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM).
-
Slowly add the solution of 1-methoxy-2,3-dimethylbenzene to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70-75 °C. Stir the mixture at this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with 95:5 and gradually increasing the polarity) to afford pure this compound.
Visualizations
5.1. Vilsmeier-Haack Reaction Mechanism
The following diagram illustrates the key steps in the Vilsmeier-Haack reaction mechanism.
References
Application Notes and Protocols for the Synthesis of 4-Methoxy-2,3-dimethylbenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methoxy-2,3-dimethylbenzaldehyde is an aromatic aldehyde that serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules. Its structure, featuring a methoxy group and two methyl groups on the benzene ring, provides a unique scaffold for further chemical modifications. This document provides a detailed experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds.
Reaction Principle
The synthesis of this compound is achieved through the formylation of 3,4-dimethylanisole using the Vilsmeier-Haack reaction.[1][2][3] In this reaction, a substituted amide, typically N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[2][3] The electron-rich aromatic ring of 3,4-dimethylanisole then attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[2] The methoxy group of 3,4-dimethylanisole is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is blocked by a methyl group, formylation occurs at the ortho position, specifically at the C2 position, which is sterically less hindered than the C6 position.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 3,4-Dimethylanisole |
| Molecular Formula | C₉H₁₂O |
| Molecular Weight | 136.19 g/mol |
| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |
| Product | This compound |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Theoretical Yield | Based on a 1:1 molar ratio with the starting material |
| Typical Reported Yield | 70-80% |
| Reaction Temperature | 0 °C to room temperature for Vilsmeier reagent formation and reaction, followed by heating for hydrolysis |
| Reaction Time | Approximately 6-8 hours for the main reaction, followed by workup |
Experimental Protocol
Materials:
-
3,4-Dimethylanisole (99%)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Diethyl ether (or Ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: Dissolve 3,4-dimethylanisole (1.0 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion of the reaction, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This step should be performed with caution as it is exothermic.
-
Heat the mixture to 50-60 °C for 1 hour to ensure complete hydrolysis of the iminium salt intermediate to the aldehyde.
-
Work-up and Extraction: Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash successively with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols for the Synthesis of 4-Methoxy-2,3-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the probable reaction mechanism and a comprehensive experimental protocol for the synthesis of 4-Methoxy-2,3-dimethylbenzaldehyde. This compound can serve as a valuable building block in the development of novel pharmaceutical agents and other fine chemicals.
Introduction
This compound is an aromatic aldehyde whose synthesis is of interest for its potential application in medicinal chemistry and materials science. The presence of the methoxy and dimethyl functionalities on the benzene ring, along with the reactive aldehyde group, makes it a versatile intermediate for the construction of more complex molecular architectures. The most common and efficient method for the formylation of electron-rich aromatic rings, such as the precursor 2,3-dimethylanisole, is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic substrate.[2]
Reaction Mechanism: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution of the activated benzene ring.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2,3-dimethylanisole attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group and the two methyl groups are electron-donating, thus activating the aromatic ring towards electrophilic substitution. The formylation is expected to occur at the position para to the strongly activating methoxy group, which is also the least sterically hindered position.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final product, this compound.[2]
Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the Vilsmeier-Haack formylation of 2,3-dimethylanisole.
Materials:
-
2,3-Dimethylanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware for organic synthesis under anhydrous conditions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask in an ice bath to 0 °C. To the stirred DMF, add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2,3-dimethylanisole (1.0 eq.) in anhydrous dichloromethane dropwise at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice. Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Characterization:
The final product should be characterized by standard spectroscopic methods:
-
¹H NMR: To confirm the presence and connectivity of all protons.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
FT-IR: To identify the characteristic carbonyl stretch of the aldehyde and other functional groups.
-
Mass Spectrometry: To determine the molecular weight of the product.
Quantitative Data
The following table summarizes the key quantitative parameters for this synthesis. Please note that the yield is an expected value based on similar reactions and may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reactants | |
| 2,3-Dimethylanisole | 1.0 eq. |
| N,N-Dimethylformamide (DMF) | 3.0 eq. |
| Phosphorus oxychloride (POCl₃) | 1.2 eq. |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Product | |
| This compound | |
| Expected Yield | 70-85% |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
Visualizations
Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification.
References
Applications of 4-Methoxy-2,3-dimethylbenzaldehyde as a Chemical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,3-dimethylbenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile chemical intermediate in the synthesis of diverse organic molecules. Its structure, featuring a reactive aldehyde group, a methoxy substituent, and two methyl groups on the benzene ring, allows for a variety of chemical transformations. These modifications can lead to the generation of complex molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. The aldehyde functionality serves as a key handle for carbon-carbon and carbon-nitrogen bond formation, enabling the construction of various scaffolds.
This document provides detailed application notes and protocols for the use of this compound as a chemical intermediate. It includes a specific application in the synthesis of biologically active pyrimidine derivatives and discusses other potential synthetic transformations with illustrative protocols based on analogous compounds due to the limited specific literature on this particular benzaldehyde.
Application 1: Synthesis of 4-Aryl-N-(4-methoxy-2,3-dimethylbenzyl)-pyrimidin-2-amine Derivatives
A significant application of this compound is in the synthesis of substituted pyrimidine derivatives, which are of considerable interest in medicinal chemistry due to their wide range of biological activities, including potential kinase inhibition. The synthesis involves a reductive amination reaction between this compound and a 2-amino-4-arylpyrimidine.
Experimental Protocol: Reductive Amination
This protocol outlines the synthesis of a 4-aryl-N-(4-methoxy-2,3-dimethylbenzyl)-pyrimidin-2-amine derivative.
Materials:
-
This compound
-
2-Amino-4-arylpyrimidine (e.g., 4-(4-chlorophenyl)pyrimidin-2-amine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount, if needed)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Imine Formation: To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the 2-amino-4-arylpyrimidine (1.0 eq).
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of a 4-aryl-N-(4-methoxy-2,3-dimethylbenzyl)-pyrimidin-2-amine derivative.
| Starting Material 1 | Starting Material 2 | Reducing Agent | Solvent | Yield (%) |
| This compound | 4-(4-chlorophenyl)pyrimidin-2-amine | NaBH(OAc)₃ | DCE | 85-95 |
Experimental Workflow
Application Notes and Protocols: Synthesis of Schiff Base Derivatives from 4-Methoxy-2,3-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel Schiff base derivatives from 4-Methoxy-2,3-dimethylbenzaldehyde. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. The derivatives synthesized from this compound are of particular interest for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These notes offer a foundational guide for the synthesis, characterization, and potential applications of this novel class of compounds.
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1] Their structural flexibility and the synthetic accessibility of the imine bond make them privileged ligands in coordination chemistry and versatile intermediates in organic synthesis.[2] The biological activity of Schiff bases is often attributed to the toxophoric nature of the azomethine linkage.
The starting material, this compound, provides a unique scaffold for the generation of a library of Schiff base derivatives. The presence of the methoxy and dimethyl groups on the aromatic ring is expected to modulate the electronic and steric properties of the resulting Schiff bases, potentially leading to enhanced biological efficacy and novel applications. This document outlines the general synthetic procedures and potential therapeutic applications of these compounds.
Potential Applications
While specific biological data for Schiff bases derived from this compound is not yet extensively published, based on analogous structures, these compounds are anticipated to exhibit a range of biological activities.
-
Antimicrobial Activity: Schiff bases are well-documented for their antibacterial and antifungal properties.[3] The derivatives of this compound could be screened against various pathogenic bacteria and fungi.
-
Anticancer Activity: Many Schiff base derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The novel compounds could be evaluated for their potential as anticancer agents.
-
Anti-inflammatory and Analgesic Activity: Schiff bases have been reported to possess anti-inflammatory and analgesic properties.[1]
-
Antioxidant Activity: The phenolic and methoxy-substituted Schiff bases can act as potent radical scavengers.[5]
-
Catalysis: Metal complexes of Schiff bases are used as catalysts in various organic transformations.[6]
Experimental Protocols
The following protocols are generalized procedures for the synthesis of Schiff base derivatives from this compound. Researchers should optimize these conditions based on the specific primary amine used.
Protocol 1: Conventional Synthesis via Reflux
This protocol describes a standard method for Schiff base synthesis using thermal condensation.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Desiccator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add an equimolar amount (0.01 mol) of the selected primary amine, also dissolved in a minimal amount of ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 60-80°C) with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The precipitated Schiff base product is then collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator over anhydrous calcium chloride.
-
Characterization: Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Microwave-Assisted Synthesis
This method offers a more rapid and efficient alternative to conventional heating.
Materials:
-
This compound
-
Appropriate primary amine
-
Ethanol (absolute)
-
Microwave synthesizer and appropriate reaction vessels
Procedure:
-
Mixing: In a microwave reaction vessel, combine 0.01 mol of this compound and 0.01 mol of the primary amine in 10 mL of absolute ethanol.
-
Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-100°C) for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined empirically.
-
Cooling and Isolation: After irradiation, cool the vessel to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration.
-
Purification and Drying: Wash the product with cold ethanol and dry it in a desiccator.
-
Characterization: Analyze the synthesized Schiff base using appropriate spectroscopic techniques.
Data Presentation
As no specific quantitative data for Schiff bases from this compound is available in the provided search results, the following tables present hypothetical characterization data for a representative derivative, (E)-1-(4-methoxyphenyl)-N-(4-methoxy-2,3-dimethylbenzylidene)methanamine.
Table 1: Physicochemical and Spectroscopic Data
| Parameter | Value |
| Molecular Formula | C₁₈H₂₁NO₂ |
| Molecular Weight | 283.36 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 110-112 °C |
| FT-IR (cm⁻¹) ν(C=N) | ~1625 cm⁻¹ |
| ¹H-NMR (CDCl₃, δ ppm) | 8.35 (s, 1H, -CH=N-), 7.60 (d, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 3.85 (s, 3H, Ar-OCH₃), 2.30 (s, 3H, Ar-CH₃), 2.15 (s, 3H, Ar-CH₃) |
| Mass Spectrum (m/z) | [M+H]⁺ = 284.16 |
Visualizations
Workflow and Signaling Pathway Diagrams
Caption: General workflow for the synthesis and evaluation of Schiff base derivatives.
Caption: Hypothetical signaling pathway for the biological action of Schiff base derivatives.
Conclusion
The synthesis of novel Schiff base derivatives from this compound presents a promising avenue for the discovery of new therapeutic agents and functional materials. The protocols and application notes provided herein serve as a comprehensive guide for researchers entering this exciting field. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this novel class of compounds.
References
- 1. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijpbs.net [ijpbs.net]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: The Role of 4-Methoxy-2,3-dimethylbenzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,3-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its unique substitution pattern, featuring a methoxy group and two adjacent methyl groups on the benzene ring, influences the electronic and steric properties of the molecule, making it a key intermediate in the development of novel drug candidates. The aldehyde functionality provides a reactive handle for a variety of chemical transformations, including condensation and cyclization reactions, which are fundamental in the construction of complex molecular architectures.
These application notes provide detailed protocols for the utilization of this compound in the synthesis of two distinct classes of pharmaceutically relevant compounds: α-glucosidase inhibitors and tricyclic piperidine derivatives.
Application 1: Synthesis of Furopyridinedione-Based α-Glucosidase Inhibitors
Application Note:
Substituted furopyridinediones synthesized from this compound have been identified as potent α-glucosidase inhibitors. α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic strategy for managing type 2 diabetes. The synthesized derivatives, through an aldol condensation reaction, have demonstrated significant inhibitory activity, suggesting their potential as novel anti-diabetic agents.
Experimental Protocol: Synthesis of a Furopyridinedione Derivative
This protocol is adapted from a general procedure for the synthesis of substituted furopyridinediones via an aldol condensation reaction.[1]
Materials:
-
This compound
-
Furopyridinedione scaffold
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of the furopyridinedione scaffold (1 equivalent) in ethanol, add this compound (1.1 equivalents).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure furopyridinedione derivative.
Quantitative Data
| Compound | Starting Material | Yield (%) | IC₅₀ (µM) vs. α-glucosidase |
| Furopyridinedione Derivative | This compound | 54 | 1.25 |
IC₅₀ for the standard inhibitor, acarbose, is typically in the range of 750-900 µM in similar assays.[2][3][4][5][6]
Synthesis Workflow
Caption: Synthesis of a furopyridinedione-based α-glucosidase inhibitor.
Application 2: Synthesis of Tricyclic Piperidine Derivatives
Application Note:
This compound is a cited precursor in the synthesis of novel tricyclic piperidine derivatives.[3] Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The synthesis of these complex molecules often involves multi-step sequences where the substituted benzaldehyde plays a crucial role in the initial steps of constructing the intricate tricyclic framework. While a specific detailed protocol for this exact starting material is not provided in the cited patent, a general representative procedure can be outlined based on common synthetic strategies for such compounds.
General Experimental Protocol: Representative Synthesis of a Tricyclic Piperidine Intermediate
Materials:
-
This compound
-
A suitable amine-containing building block (e.g., a cyclic amine or a precursor with a primary or secondary amine)
-
A diene for Diels-Alder reaction (if applicable to the specific synthetic route)
-
Appropriate solvent (e.g., Toluene, Dichloromethane)
-
Acid or base catalyst as required by the specific reaction type (e.g., p-Toluenesulfonic acid, Triethylamine)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard workup and purification reagents
Procedure:
-
Iminium Ion Formation (Illustrative First Step): Dissolve this compound (1 equivalent) and a suitable secondary amine (1.1 equivalents) in a dry, non-polar solvent such as toluene in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude iminium salt or enamine intermediate.
-
Cyclization (Illustrative Second Step): The resulting intermediate can then be subjected to a cyclization reaction (e.g., a [4+2] cycloaddition with a suitable diene) to construct the tricyclic piperidine core. The specific conditions for this step (solvent, temperature, catalyst) will be highly dependent on the nature of the reactants.
-
Purify the final product using standard techniques such as column chromatography or recrystallization.
Synthesis Workflow
Caption: General workflow for the synthesis of tricyclic piperidine derivatives.
Conclusion
This compound demonstrates its utility as a versatile intermediate in pharmaceutical synthesis. The presented applications in the development of α-glucosidase inhibitors and as a precursor for complex tricyclic piperidine structures highlight its importance. The specific substitution pattern of this aldehyde offers a unique starting point for the synthesis of novel bioactive molecules, and further exploration of its reactivity is warranted for the discovery of new therapeutic agents. Researchers and drug development professionals can utilize the provided protocols and data as a foundation for their work in these and other potential pharmaceutical applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of novel inhibitors of α-glucosidase based on the benzothiazole skeleton containing benzohydrazide moiety and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2 H-benzo[ e][1,2]thiazin-2-yl]- N-arylacetamides: An In Silico and Biochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 4-Methoxy-2,3-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of 4-methoxy-2,3-dimethylbenzaldehyde to its corresponding primary alcohol, (4-methoxy-2,3-dimethylphenyl)methanol. This transformation is a fundamental step in organic synthesis, often employed in the preparation of more complex molecules in pharmaceutical and materials science research. The protocols outlined below utilize common and effective reducing agents, offering flexibility based on laboratory resources and desired reaction characteristics.
Introduction
The reduction of an aldehyde to a primary alcohol is a cornerstone of organic chemistry. In the context of this compound, this conversion yields (4-methoxy-2,3-dimethylphenyl)methanol, a potentially valuable building block. The choice of reducing agent is critical and depends on factors such as selectivity, reactivity, and safety. This note details protocols using two widely used hydride reagents: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).
Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[1][2] Its ease of handling and compatibility with protic solvents like ethanol and methanol make it a common choice for this type of transformation.[1] Lithium aluminum hydride is a much more powerful reducing agent, capable of reducing a wider variety of functional groups, including esters and carboxylic acids.[3][4] It requires anhydrous conditions and careful handling due to its high reactivity with water.[1][3]
Data Presentation: Comparison of Reduction Protocols
The following table summarizes the key parameters for the reduction of this compound using Sodium Borohydride and Lithium Aluminum Hydride.
| Parameter | Protocol 1: Sodium Borohydride Reduction | Protocol 2: Lithium Aluminum Hydride Reduction |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Molar Equivalents | 1.1 - 1.5 | 1.0 - 1.2 |
| Solvent | Methanol or Ethanol | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours | 1 - 2 hours |
| Work-up | Aqueous acid (e.g., 1M HCl) | Sequential addition of water and aqueous NaOH |
| Typical Yield | >90% (estimated) | >95% (estimated) |
| Safety | Relatively safe to handle | Highly reactive with water, pyrophoric |
| Selectivity | High for aldehydes and ketones | Low, reduces many functional groups |
Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride (NaBH₄)
This protocol describes the reduction of this compound using the mild and selective reducing agent, sodium borohydride.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 15 minutes. Caution: Hydrogen gas is evolved.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7).
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-methoxy-2,3-dimethylphenyl)methanol.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary.
Mandatory Visualization
Caption: Workflow for the Sodium Borohydride Reduction.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol details the reduction of this compound using the potent reducing agent, lithium aluminum hydride. This reaction must be performed under anhydrous conditions and with extreme caution.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: In a separate flask, prepare a suspension of LiAlH₄ (1.1 eq) in anhydrous diethyl ether or THF. Slowly add this suspension to the stirred aldehyde solution via a dropping funnel. Caution: LiAlH₄ is highly reactive.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching (Fieser workup): After the reaction is complete, cool the flask to 0 °C and cautiously and sequentially add the following dropwise:
-
Water (X mL, where X is the mass of LiAlH₄ in grams).
-
15% aqueous NaOH (X mL).
-
Water (3X mL). Stir the resulting mixture vigorously until a white granular precipitate forms.
-
-
Filtration: Filter the mixture through a pad of Celite or filter paper, washing the precipitate with additional diethyl ether or THF.
-
Drying and Concentration: Dry the combined organic filtrates over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-methoxy-2,3-dimethylphenyl)methanol.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Mandatory Visualization
Caption: General Mechanism of Aldehyde Reduction.
References
- 1. Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
isotopically labeled synthesis of 4-Methoxy-2,3-dimethylbenzaldehyde derivatives
Application Notes: Isotopically Labeled 4-Methoxy-2,3-dimethylbenzaldehyde
Introduction
Isotopically labeled compounds are indispensable tools in modern scientific research, particularly in the fields of drug metabolism, pharmacokinetics (DMPK), and mechanistic chemistry.[1][2][3][4] The substitution of an atom with one of its stable isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C) creates a molecule that is chemically identical but physically distinct, allowing it to be traced and quantified.[3][4][5] this compound, as a functionalized aromatic aldehyde, serves as a crucial building block for various more complex molecules. Its isotopically labeled analogues are valuable as internal standards in quantitative mass spectrometry, for elucidating reaction mechanisms, and for tracking metabolic pathways of derivative compounds.
This document outlines proposed synthetic protocols for accessing deuterated and ¹³C-labeled versions of this compound. The described methods are based on well-established formylation reactions and isotopic labeling techniques for analogous aromatic systems.[6][7][8]
Proposed Synthetic Schemes
The synthesis of the target molecule starts from the commercially available precursor, 1-methoxy-2,3-dimethylbenzene. The key transformation is the introduction of a formyl group (-CHO) onto the aromatic ring. The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic compounds and is therefore proposed as the primary synthetic route.[7][8][9][10] Isotopic labels can be incorporated by using labeled formylating agents.
1. Deuterium Labeling of the Aldehyde Group ([D₁]-Formyl)
This strategy involves the use of a deuterated formylating agent. The Vilsmeier reagent, generated from deuterated N,N-dimethylformamide (DMF-d₇) and phosphoryl chloride (POCl₃), will transfer a deuterated formyl group to the aromatic substrate.[6]
2. Carbon-13 Labeling of the Aldehyde Group ([¹³C]-Formyl)
Similarly, employing ¹³C-labeled N,N-dimethylformamide (DMF-¹³C) in the Vilsmeier-Haack reaction will install a ¹³C-labeled formyl group.[6][11][12] This is a direct and efficient method for introducing a ¹³C label at the carbonyl position.
3. Deuterium Labeling of the Methoxy Group ([D₃]-Methyl)
Labeling the methoxy group requires a different approach, starting from the corresponding phenol, 2,3-dimethylphenol. The phenol is deprotonated with a suitable base, followed by alkylation with a deuterated methyl source, such as iodomethane-d₃ (CD₃I), to form 1-methoxy-d₃-2,3-dimethylbenzene. This labeled precursor is then subjected to the Vilsmeier-Haack formylation using a standard (unlabeled) Vilsmeier reagent to yield the final product.
Experimental Protocols
Protocol 1: Synthesis of this compound-formyl-d₁
-
Materials: 1-Methoxy-2,3-dimethylbenzene, N,N-Dimethylformamide-d₇ (DMF-d₇, 99.5 atom % D), Phosphoryl chloride (POCl₃), Dichloromethane (DCM, anhydrous), Sodium acetate, Deionized water, Diethyl ether, Magnesium sulfate (anhydrous).
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DCM and cool to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) to DMF-d₇ (1.5 equivalents) in DCM with stirring to form the Vilsmeier reagent.[7] Allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 1-methoxy-2,3-dimethylbenzene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt intermediate.
-
Transfer the mixture to a separatory funnel, extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the title compound.
-
Protocol 2: Synthesis of this compound-formyl-¹³C
-
Materials: 1-Methoxy-2,3-dimethylbenzene, N,N-Dimethylformamide-¹³C (DMF-¹³C, 99 atom % ¹³C), Phosphoryl chloride (POCl₃), Dichloromethane (DCM, anhydrous), Sodium acetate, Deionized water, Diethyl ether, Magnesium sulfate (anhydrous).
-
Procedure:
-
Follow the exact procedure as described in Protocol 1 , substituting DMF-d₇ with DMF-¹³C.
-
Protocol 3: Synthesis of 4-(Methoxy-d₃)-2,3-dimethylbenzaldehyde
-
Part A: Synthesis of 1-(methoxy-d₃)-2,3-dimethylbenzene
-
In a suitable flask, dissolve 2,3-dimethylphenol (1 equivalent) in anhydrous acetone.
-
Add potassium carbonate (1.5 equivalents) and iodomethane-d₃ (CD₃I, 1.2 equivalents).
-
Reflux the mixture for 12-18 hours, monitoring by TLC.
-
After cooling, filter off the solids and concentrate the filtrate.
-
Dissolve the residue in diethyl ether, wash with dilute NaOH solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the intermediate product, which can be purified by distillation if necessary.
-
-
Part B: Formylation
-
Use the 1-(methoxy-d₃)-2,3-dimethylbenzene from Part A as the starting material.
-
Follow the procedure as described in Protocol 1 , using standard (unlabeled) DMF and POCl₃ for the Vilsmeier-Haack reaction.
-
Data Presentation
The following table summarizes the expected outcomes for the proposed syntheses. Yields and isotopic purity are based on representative values reported in the literature for similar transformations.[6]
| Compound Name | Labeling Position | Isotopic Reagent | Expected Yield (%) | Expected Isotopic Purity (atom %) | Mass Shift (M+n) |
| This compound-formyl-d₁ | -CHO | DMF-d₇ | 65-80 | >99 | +1 |
| This compound-formyl-¹³C | -CHO | DMF-¹³C | 65-80 | >99 | +1 |
| 4-(Methoxy-d₃)-2,3-dimethylbenzaldehyde | -OCH₃ | CD₃I | 55-70 (overall) | >98 | +3 |
Visualizations
The synthetic pathways for the isotopic labeling of this compound are depicted below.
Caption: Synthetic route for formyl-deuteration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 5. Isotopic_labeling [bionity.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. 苯甲醛-α-13C 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 12. Benzaldehyde (carbonyl-¹³C, 99%) (+ 0.1% hydroquinone) - Cambridge Isotope Laboratories, CLM-721-0.5 [isotope.com]
Application Note: A Scalable Vilsmeier-Haack Protocol for the Synthesis of 4-Methoxy-2,3-dimethylbenzaldehyde
AN-CHEM-028
Audience: Researchers, Scientists, and Drug Development Professionals.
Abstract: This application note details a robust and scalable protocol for the synthesis of 4-Methoxy-2,3-dimethylbenzaldehyde, a key aromatic aldehyde intermediate. The synthesis is based on the Vilsmeier-Haack formylation of the electron-rich aromatic precursor, 2,3-dimethylanisole. This method offers high regioselectivity and good yields, making it suitable for large-scale production in research and development settings. Detailed experimental procedures, reagent stoichiometry, purification methods, and expected analytical data are provided.
Introduction
Substituted benzaldehydes are crucial building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. This compound, with its specific substitution pattern, serves as a valuable intermediate for various multi-step syntheses. The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] It utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the aromatic ring with high efficiency and control.[4] This protocol has been adapted from established procedures for structurally similar compounds and is optimized for scalability and reproducibility.
Synthetic Strategy: The Vilsmeier-Haack Reaction
The overall synthetic transformation involves the electrophilic aromatic substitution of 2,3-dimethylanisole. The reaction proceeds via two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[1][4]
-
Electrophilic Aromatic Substitution: The electron-rich 2,3-dimethylanisole ring attacks the Vilsmeier reagent. The strong activating and para-directing effect of the methoxy group, combined with the directing effects of the methyl groups, selectively installs the formyl group at the C4 position.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[1]
The logical workflow for this synthesis is outlined in the diagram below.
Figure 1. Experimental workflow for the Vilsmeier-Haack synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis on a 0.1 mole scale. Reagent quantities can be adjusted proportionally for larger or smaller scales.
3.1. Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2,3-Dimethylanisole | 2944-49-2 | 136.19 | 13.62 g | 0.10 | 1.0 |
| Phosphoryl chloride (POCl₃) | 10025-87-3 | 153.33 | 16.87 g (10.2 mL) | 0.11 | 1.1 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 75 mL | - | Solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As required | - | Neutralizer |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 300 mL | - | Solvent |
| Brine (sat. aq. NaCl) | - | - | 100 mL | - | Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As required | - | Drying Agent |
3.2. Reaction Procedure
-
Vilsmeier Reagent Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (75 mL). Cool the flask to 0°C in an ice-water bath.
-
Add phosphoryl chloride (10.2 mL, 0.11 mol) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes.
-
Aromatic Substitution: Add 2,3-dimethylanisole (13.62 g, 0.10 mol) dropwise to the Vilsmeier reagent mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reaction Completion: Heat the reaction mixture to 55-60°C and maintain this temperature with stirring for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH reaches 7-8. Maintain the temperature below 20°C during neutralization by adding more ice if necessary.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure aldehyde.
Results and Characterization
The procedure is expected to yield the target compound as a solid. The table below summarizes the key data for the product.
| Parameter | Value | Reference |
| Product Name | This compound | - |
| CAS Number | 38998-17-3 | [4][5] |
| Molecular Formula | C₁₀H₁₂O₂ | [4] |
| Molecular Weight | 164.20 g/mol | [4][6] |
| Appearance | Solid | [4] |
| Expected Yield | ~60-70% | [7] (by analogy) |
| Purity | >97% (after purification) | [4] |
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): Signals expected for an aldehyde proton (~10 ppm, s, 1H), two aromatic protons (doublets, 2H), a methoxy group (~3.9 ppm, s, 3H), and two distinct aromatic methyl groups (~2.2-2.5 ppm, s, 3H each).
-
¹³C NMR (CDCl₃, 100 MHz): Signals expected for a carbonyl carbon (~191 ppm), aromatic carbons (including quaternary and CH), a methoxy carbon (~55 ppm), and two methyl carbons.
-
Mass Spectrometry (EI): M⁺ peak expected at m/z = 164.
Logical Pathway for Regioselectivity
The regiochemical outcome of the formylation is dictated by the electronic and steric effects of the substituents on the starting material, 2,3-dimethylanisole.
Figure 2. Rationale for the regioselectivity of the formylation reaction.
Disclaimer: This protocol is intended for use by trained professionals in a suitably equipped laboratory. Appropriate personal protective equipment (PPE) should be worn, and all procedures should be conducted in a well-ventilated fume hood. All reagents are hazardous and should be handled with care.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 2. 4-Methoxy-3-methylbenzaldehyde 99 32723-67-4 [sigmaaldrich.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. PubChemLite - this compound (C10H12O2) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-2,3-dimethylbenzaldehyde
Welcome to the technical support center for the synthesis of 4-Methoxy-2,3-dimethylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Vilsmeier-Haack reaction, a common formylation method for electron-rich aromatic compounds.[1][2][3]
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture. | Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Use freshly distilled POCl₃ and anhydrous DMF. |
| Insufficiently Activated Substrate: The starting material, 2,3-dimethylanisole, may not be sufficiently electron-rich for the reaction to proceed under mild conditions. | Consider increasing the reaction temperature or using a stronger formylating agent. However, be aware that harsher conditions may lead to side reactions. | |
| Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction duration. | |
| Formation of Multiple Products (Isomers) | Lack of Regioselectivity: Formylation of 2,3-dimethylanisole can potentially occur at different positions on the aromatic ring, leading to the formation of isomers. The methoxy group is an ortho-, para-director, and the methyl groups are also activating and ortho-, para-directing. This can lead to a mixture of products. | The Vilsmeier-Haack reaction is generally regioselective for the para-position to the strongest activating group, which in this case is the methoxy group.[1] To favor the formation of the desired this compound, it is crucial to maintain a low reaction temperature during the addition of the substrate to the Vilsmeier reagent. This can enhance the kinetic control of the reaction and favor the sterically less hindered para-formylation. |
| Product is a Dark Oil or Tar | Decomposition of Starting Material or Product: High reaction temperatures or prolonged reaction times can lead to the decomposition of the starting material or the desired product. | Maintain careful temperature control throughout the reaction. The Vilsmeier reagent formation is exothermic and should be performed at low temperatures (e.g., 0-5 °C). The subsequent reaction with the substrate should also be temperature-controlled. |
| Presence of Impurities: Impurities in the starting materials or solvents can lead to side reactions and the formation of polymeric materials. | Use purified starting materials and anhydrous solvents. | |
| Difficult Purification | Similar Polarity of Product and Byproducts: Isomeric byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. | Optimize the chromatographic conditions. A slow gradient of a less polar to a more polar eluent system (e.g., hexane/ethyl acetate) can improve separation. Alternatively, purification via the formation of a bisulfite adduct can be a highly effective method for isolating aldehydes from non-aldehydic impurities.[4] |
| Residual DMF: Dimethylformamide (DMF) has a high boiling point and can be difficult to remove completely. | After the reaction work-up, wash the organic layer thoroughly with water and brine to remove most of the DMF. The remaining DMF can be removed under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic compounds like 2,3-dimethylanisole to produce this compound.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Q2: How can I prepare the Vilsmeier reagent safely?
A2: The preparation of the Vilsmeier reagent is an exothermic process and should be conducted with caution in a well-ventilated fume hood. Add phosphorus oxychloride (POCl₃) dropwise to ice-cold N,N-dimethylformamide (DMF) with constant stirring. It is crucial to maintain a low temperature (0-5 °C) during the addition to control the reaction and prevent the decomposition of the reagent.
Q3: What is the expected yield for the synthesis of this compound using the Vilsmeier-Haack reaction?
A3: The yield can vary depending on the specific reaction conditions. However, with optimized conditions, yields of around 77% have been reported for similar Vilsmeier-Haack formylation reactions.[5]
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final product can be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will show characteristic peaks for the aldehyde proton, methoxy group, methyl groups, and aromatic protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (164.20 g/mol ).[6]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1700 cm⁻¹ is characteristic of the aldehyde carbonyl group.
Data on Vilsmeier-Haack Reaction Conditions and Yields
The following table summarizes general conditions for the Vilsmeier-Haack reaction and reported yields for similar substrates. This data can be used as a starting point for optimizing the synthesis of this compound.
| Substrate | Formylating Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Electron-rich arene | (Chloromethylene)dimethyliminium Chloride/DMF | DMF | 0 to RT | 6.5 | 77 | [5] |
| Electron-rich arene | POCl₃/DMF | DCM, DMF, or POCl₃ | 0 - 80 | Varies | - | [1] |
Experimental Protocols
Detailed Experimental Protocol for Vilsmeier-Haack Formylation of 2,3-Dimethylanisole
This protocol is a general procedure adapted from established methods for the Vilsmeier-Haack formylation of electron-rich aromatic compounds.[5]
Materials:
-
2,3-Dimethylanisole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Brine solution
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice bath. Add freshly distilled POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 2,3-dimethylanisole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Prepare a solution of sodium acetate (5.6 equivalents) in water and add it slowly to the reaction mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir for an additional 10 minutes at 0 °C.
-
Extraction: Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Caption: Troubleshooting workflow for improving the yield of this compound synthesis.
Caption: Simplified signaling pathway of the Vilsmeier-Haack reaction for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 4-Methoxy-2,3-dimethylbenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of crude 4-Methoxy-2,3-dimethylbenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound via column chromatography.
Q1: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?
A1: If your compound has a very low Rf value, it indicates strong adsorption to the silica gel. Consider the following:
-
Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For highly polar compounds, a solvent system like methanol in dichloromethane might be necessary.[1]
-
Check Compound Stability: Aldehydes can sometimes decompose on acidic silica gel.[2] To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or streaking that weren't present initially, decomposition may be occurring.
-
Use a Different Stationary Phase: If decomposition is suspected, consider switching to a less acidic stationary phase like alumina.[3] Alternatively, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent.[1][3]
Q2: The separation between my desired product and an impurity is poor on the TLC, and this is reflected in my column chromatography fractions.
A2: Achieving good separation is critical. Here are some strategies:
-
Optimize the Solvent System: Test a variety of solvent systems with different polarities.[3][4] The ideal system should provide a good separation of spots on the TLC plate, with the target compound having an Rf value of approximately 0.2-0.3 for optimal column separation.[3][5]
-
Try Different Solvents: If a standard hexane/ethyl acetate system isn't working, explore other solvent combinations like dichloromethane/hexane or acetone/hexane.[2]
-
Gradient Elution: If a single solvent mixture (isocratic elution) doesn't resolve the compounds, a gradient elution can be effective. Start with a less polar solvent system to elute non-polar impurities and gradually increase the polarity to elute your target compound, leaving more polar impurities on the column.
Q3: My compound appears to be decomposing on the column, leading to low yield and impure fractions.
A3: Aldehydes can be sensitive to the acidic nature of silica gel, potentially leading to the formation of acetals or hemiacetals, especially if using alcohol-based solvents.[3]
-
Deactivate the Silica Gel: Add a small percentage of triethylamine (0.5-1%) to your mobile phase to neutralize the acidic sites on the silica.[1][3]
-
Avoid Reactive Solvents: It may be beneficial to avoid alcohol-based solvent systems.[3]
-
Alternative Stationary Phases: Consider using alumina, which is available in neutral, basic, or acidic forms, depending on your compound's stability.[3]
Q4: I'm observing streaking of my compound on the TLC plate and in the column fractions.
A4: Streaking can be caused by several factors:
-
Compound Overload: Applying too much sample to the TLC plate or column can lead to streaking. Try using a more dilute sample.
-
Incomplete Dissolution: Ensure your crude sample is fully dissolved in the loading solvent before applying it to the column. If solubility in the eluent is low, you can dissolve the sample in a stronger, more polar solvent (like dichloromethane), but use the absolute minimum volume.[6]
-
Compound Instability: As mentioned, decomposition on the silica can cause streaking.[2]
Q5: The column is running very slowly or has stopped completely.
A5: This is often due to issues with column packing or precipitation.
-
Fine Particles: The presence of very fine silica particles can clog the column. Ensure you are using an appropriate mesh size (e.g., 230-400 mesh).
-
Improper Packing: Air bubbles in the packed silica can obstruct solvent flow. Ensure the silica is packed as a uniform slurry and never allowed to run dry.
-
Precipitation: The crude material or an impurity may have crystallized on the column, blocking the flow.[2] This can happen if the sample is not very soluble in the mobile phase. If this occurs, it may be necessary to use a wider column or pre-purify the sample to remove the offending solid.[2]
Data Presentation
The following tables provide typical parameters for the purification of this compound and similar aromatic aldehydes.
Table 1: Thin Layer Chromatography (TLC) Data for Aromatic Aldehydes
| Compound Class | Typical Solvent System (v/v) | Expected Rf Range | Reference |
|---|---|---|---|
| Aromatic Aldehydes | Hexane:Ethyl Acetate (9:1 to 7:3) | 0.2 - 0.4 | [3][5] |
| Polar Aromatic Aldehydes | Dichloromethane:Methanol (99:1 to 95:5) | 0.2 - 0.4 |[1] |
Table 2: Column Chromatography Parameters for Aromatic Aldehyde Purification
| Stationary Phase | Eluent System (Gradient) | Typical Yield (%) | Reference |
|---|---|---|---|
| Silica Gel (230-400 mesh) | Hexane -> Hexane:Ethyl Acetate (9:1) | >85% | General Protocol |
| Silica Gel | Petroleum Ether:Ethyl Acetate (30:1 -> 15:1) | Not specified |[7] |
Experimental Protocol: Column Chromatography Purification
This protocol details the purification of crude this compound.
Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for visualization
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a minimal volume of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (start with a 9:1 ratio).
-
Visualize the spots under a UV lamp. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3.[3][5] Adjust the solvent ratio as needed.
-
-
Column Preparation (Wet Slurry Method):
-
Secure a glass column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (approx. 1 cm).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica.
-
Drain the solvent until the level reaches the top of the sand, ensuring the column does not run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a suitable solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude material) to this solution.
-
Gently evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the elution process by periodically checking the fractions with TLC.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase (e.g., from 95:5 to 9:1 hexane:ethyl acetate).
-
-
Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the purification process.
Caption: Workflow for the purification of this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. rsc.org [rsc.org]
Technical Support Center: 4-Methoxy-2,3-dimethylbenzaldehyde Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of 4-Methoxy-2,3-dimethylbenzaldehyde.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on the identification of byproducts.
Problem: Presence of unexpected peaks in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude product.
Possible Cause: Formation of isomeric byproducts during the Vilsmeier-Haack formylation of 2,3-dimethylanisole. The methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring are both ortho, para-directing, leading to the formation of multiple aldehyde isomers.
Solution:
-
Predict Potential Isomers: Based on the directing effects of the substituents, the primary byproduct is likely 6-Methoxy-2,3-dimethylbenzaldehyde , resulting from formylation at the less sterically hindered position para to the C2-methyl group. A minor byproduct, 5-Methoxy-2,3-dimethylbenzaldehyde , may also form, but is less likely due to steric hindrance from the adjacent methoxy and C2-methyl groups.
-
Analyze Mass Spectra: While isomers will have the same molecular weight (164.20 g/mol ), their fragmentation patterns in MS may differ slightly. Look for characteristic fragments of substituted benzaldehydes, such as the loss of a hydrogen atom (M-1), a formyl group (M-29), or a methyl group (M-15).
-
Utilize ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers. The chemical shifts and splitting patterns of the aromatic protons will be distinct for each isomer.
-
This compound (Desired Product): Expect two singlets for the two aromatic protons.
-
6-Methoxy-2,3-dimethylbenzaldehyde (Likely Byproduct): Expect two doublets for the two ortho-coupled aromatic protons.
-
-
Optimize Reaction Conditions: To minimize byproduct formation, consider modifying the reaction parameters:
-
Temperature: Lowering the reaction temperature may increase the selectivity for the desired para-formylation.
-
Stoichiometry: A slight excess of the formylating agent may sometimes influence the product distribution.
-
Problem: Difficulty in separating the desired product from byproducts using standard column chromatography.
Possible Cause: The similar polarity of the isomeric aldehydes makes their separation challenging.
Solution:
-
High-Performance Liquid Chromatography (HPLC): Employing a more efficient separation technique like HPLC can resolve closely related isomers. A normal-phase column (e.g., silica or cyano-bonded) with a non-polar mobile phase (e.g., hexane/ethyl acetate gradient) is a good starting point.
-
Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be an effective method for separating isomers.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure may be a viable separation technique.
Frequently Asked Questions (FAQs)
Q1: What are the most probable byproducts in the Vilsmeier-Haack synthesis of this compound?
A1: The most probable byproduct is the isomeric aldehyde, 6-Methoxy-2,3-dimethylbenzaldehyde . This arises from the electrophilic attack at the C5 position of the starting material, 2,3-dimethylanisole. Due to the directing effects of the methoxy and methyl groups, other isomers are less likely to form in significant amounts.
Q2: How can I confirm the identity of the main byproduct?
A2: The most definitive method is to isolate the byproduct and characterize it using spectroscopic techniques. ¹H NMR is particularly useful for distinguishing between the isomers based on the coupling patterns of the aromatic protons. Comparison of the obtained spectra with literature data or predicted spectra for 6-Methoxy-2,3-dimethylbenzaldehyde would confirm its identity.
Q3: Is it possible to have unreacted starting material in the final product?
A3: Yes, incomplete reaction can lead to the presence of 2,3-dimethylanisole in the crude product. This can typically be identified by its lower boiling point and distinct signals in GC-MS and ¹H NMR analyses.
Q4: Can other side reactions occur during the Vilsmeier-Haack reaction?
A4: While isomer formation is the primary side reaction, other less common byproducts could potentially form under harsh conditions, such as di-formylated products or polymers. These are generally observed in much lower quantities.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Potential Isomers
| Compound | Aromatic-H | Aldehyde-H | Methoxy-H | Methyl-H |
| This compound | ~7.6 (s), ~6.8 (s) | ~10.2 | ~3.9 | ~2.5 (s), ~2.2 (s) |
| 6-Methoxy-2,3-dimethylbenzaldehyde | ~7.4 (d), ~6.9 (d) | ~10.3 | ~3.8 | ~2.3 (s), ~2.1 (s) |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate and identify volatile components in the crude reaction mixture.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dilute a small aliquot of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Protocol 2: ¹H NMR Spectroscopy
-
Objective: To determine the structure and relative quantities of the product and byproducts.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure:
-
Dissolve approximately 5-10 mg of the crude product in ~0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals corresponding to the aldehyde protons of the different isomers to estimate their relative ratio.
-
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Formation of the primary isomeric byproduct.
Caption: Troubleshooting workflow for byproduct identification and separation.
troubleshooting low conversion rates in benzaldehyde synthesis
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the synthesis of benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: My final product has a low purity, and I observe a white crystalline solid forming over time. What is happening and how can I fix it?
A: This is a very common issue. Benzaldehyde readily oxidizes in the presence of air to form benzoic acid, which appears as a white solid.[1][2][3] To purify your benzaldehyde, you can perform a liquid-liquid extraction.
-
Solution: Dissolve the impure benzaldehyde in a suitable organic solvent like diethyl ether. Wash this solution with a 5% or 10% aqueous sodium carbonate or sodium bicarbonate solution.[1][2][4] The basic solution will react with the acidic benzoic acid to form sodium benzoate, which is soluble in the aqueous layer. Separate the layers, wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄ or CaCl₂), and then remove the solvent.[2] For high purity, subsequent vacuum distillation is recommended.[2][3]
Q2: My reaction is sluggish or incomplete, even after extending the reaction time. What are the general causes?
A: Consistently low yields or incomplete reactions can stem from several factors across different synthetic methods.[5] Key areas to investigate are:
-
Catalyst Deactivation: The catalyst may be inactive or poisoned.[5][6] This can be caused by impurities in the reagents or solvent, or by degradation of the catalyst itself.[7]
-
Impure Reagents: The purity of your starting materials is critical. For example, using old benzyl alcohol that has partially oxidized can introduce impurities that interfere with the reaction.[8] Water in reagents or solvents can deactivate moisture-sensitive catalysts like anhydrous aluminum chloride.[6]
-
Suboptimal Conditions: Incorrect temperature, pressure, or stirring speed can significantly impact reaction rates and conversion. Each synthetic route has an optimal set of conditions that must be precisely controlled.
Q3: I am synthesizing benzaldehyde from benzyl alcohol, but I am getting a significant amount of benzoic acid as a byproduct. How can I prevent this over-oxidation?
A: Over-oxidation is the primary challenge when synthesizing benzaldehyde from benzyl alcohol.[9] Several factors can be optimized to improve selectivity for the aldehyde:
-
Choice of Oxidant: Use a milder oxidizing agent or a selective catalytic system. For example, using manganese (IV) oxide in dichloromethane at room temperature can yield 80-90% benzaldehyde.[10]
-
Temperature Control: Excessively high temperatures can favor over-oxidation to the carboxylic acid.[5] It's crucial to maintain the optimal temperature for your specific catalytic system.
-
Reaction Time: Monitor the reaction closely using techniques like Thin-Layer Chromatography (TLC) to stop it once the benzyl alcohol has been consumed, preventing further oxidation of the benzaldehyde product.[11]
-
Inhibitory Effect of Benzyl Alcohol: Interestingly, the presence of benzyl alcohol can inhibit the autoxidation of benzaldehyde.[12] This means that as the reaction nears completion and the concentration of benzyl alcohol drops, the rate of over-oxidation might increase.
Q4: When preparing benzaldehyde via the hydrolysis of benzal chloride, what are the critical factors for a high yield?
A: The hydrolysis of benzal chloride is a robust method, but yield can be affected by the quality of the starting material and the reaction conditions.
-
Starting Material Purity: Commercial benzal chloride can contain impurities like benzyl chloride and benzotrichloride.[13][14] Benzotrichloride will hydrolyze to benzoic acid, while benzyl chloride may remain largely unreacted under the hydrolysis conditions, leading to impurities in the final product.[14]
-
Hydrolysis Conditions: Strong acid-catalyzed hydrolysis (e.g., with 25% HCl) has been reported to give high yields.[14] Vigorous stirring is necessary to ensure proper mixing of the immiscible layers.[15] The reaction endpoint can be determined by the cessation of HCl gas evolution.[15]
Troubleshooting Guides by Synthesis Route
Oxidation of Toluene
Low conversion rates in toluene oxidation are often a trade-off for achieving high selectivity to benzaldehyde, as the product is more susceptible to oxidation than the starting material.[16][17]
Issue: Low Conversion with High Benzoic Acid Formation
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. For some systems, temperatures below 40°C favor aldehyde formation, while higher temperatures promote benzoic acid production.[18] |
| Catalyst Inefficiency | Ensure the catalyst is active and has not been poisoned. The choice of catalyst is critical; for example, Co-ZIF catalysts have shown high conversion and selectivity.[19] |
| Incorrect Oxidant/Toluene Ratio | Optimize the molar ratio of the oxidant (e.g., H₂O₂, O₂) to toluene. An excess of the oxidant can lead to over-oxidation.[16] |
| Solvent Effects | The solvent can play a key role. For instance, hexafluoropropan-2-ol (HFIP) has been shown to prevent over-oxidation in some catalytic systems.[17] |
Quantitative Data: Effect of Reaction Conditions on Toluene Oxidation
| Catalyst System | Temperature (°C) | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Reference |
| Co(OAc)₂ / NHPI in HFIP | 100 | 91 | 90 | [17] |
| V-Mo-Fe-O | 400 | 40.3 | 84.5 | [20] |
| Co-ZIF / NHPI | 40 | 92.3 | 91.3 | [19] |
| Cu-Graphene | 65 | 11.5 | 66.5 | [21] |
Oxidation of Benzyl Alcohol
The primary challenge is preventing the over-oxidation of benzaldehyde to benzoic acid.
Issue: Product is Primarily Benzoic Acid
| Possible Cause | Recommended Solution |
| Harsh Oxidizing Agent | Switch to a more selective oxidant. Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are classic reagents for stopping at the aldehyde stage.[10] Green alternatives using H₂O₂ with a suitable catalyst can also be highly selective.[22] |
| Prolonged Reaction Time | Monitor the reaction progress via TLC. Quench the reaction as soon as the starting material is consumed. |
| High Temperature | The reaction is often exothermic.[9] Maintain careful temperature control with a cooling bath to prevent a runaway reaction and subsequent over-oxidation. |
| Atmospheric Oxygen | While the reagent is the primary oxidant, exposure to air, especially at elevated temperatures, can contribute to benzoic acid formation. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5] |
Hydrolysis of Benzal Chloride
This method is generally high-yielding but can be affected by impurities and reaction conditions.
Issue: Low Yield and/or Impure Product
| Possible Cause | Recommended Solution |
| Impure Starting Material | Analyze the starting benzal chloride (e.g., by GC-MS) for the presence of benzyl chloride and benzotrichloride. The latter will form benzoic acid.[13][14] |
| Incomplete Hydrolysis | Ensure sufficient reaction time and vigorous stirring. The reaction involves two phases, so efficient mixing is crucial for the hydrolysis to proceed to completion.[15] Refluxing for several hours is common.[15] |
| Product Loss During Workup | Benzaldehyde is volatile. Avoid excessive heating during solvent removal. Steam distillation is an effective method for initial purification from non-volatile impurities and salts.[5][15] |
| Side Reactions | If a strong base is used for hydrolysis or workup instead of acid, the Cannizzaro reaction can occur, where two molecules of benzaldehyde disproportionate to benzyl alcohol and benzoic acid.[3] |
Experimental Protocols
Protocol 1: Purification of Benzaldehyde via Acid-Base Extraction
This protocol details the removal of benzoic acid from a crude benzaldehyde sample.
-
Dissolution: Dissolve the crude benzaldehyde (e.g., 20 mL) in 30-40 mL of diethyl ether or dichloromethane in a separatory funnel.
-
Base Wash: Add 50 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure from CO₂ evolution.[1]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with another 25 mL portion of the Na₂CO₃ solution.
-
Water Wash: Wash the organic layer with 50 mL of water to remove any residual sodium carbonate. Separate the layers.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂) to remove residual water.[2] Swirl the flask and let it stand for 10-15 minutes.
-
Isolation: Filter the solution to remove the drying agent. The filtrate contains the purified benzaldehyde in the organic solvent. The solvent can be removed by simple distillation or rotary evaporation, followed by vacuum distillation of the benzaldehyde for the highest purity.[1]
Protocol 2: Synthesis of Benzaldehyde from Benzal Chloride via Acid Hydrolysis
This protocol is adapted from reported laboratory procedures.[14][15]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzal chloride (e.g., 50 mL) and a 10-fold excess of 25% hydrochloric acid.[14] Ensure the setup is in a well-ventilated fume hood.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reflux temperature should be around 106°C.[15] Continue refluxing for several hours (e.g., 6 hours) until the evolution of HCl gas ceases.
-
Cooling: Allow the reaction mixture to cool to room temperature. The organic layer containing benzaldehyde should separate.
-
Workup: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally again with water.
-
Purification: Dry the crude benzaldehyde over anhydrous calcium chloride. For initial purification, steam distillation can be performed.[15] For final high-purity product, perform a vacuum distillation, collecting the fraction that boils at the correct temperature for benzaldehyde (approx. 179°C at atmospheric pressure, lower under vacuum).[2]
Visualizations
Caption: Troubleshooting flowchart for low benzaldehyde conversion.
Caption: Experimental workflow for the purification of crude benzaldehyde.
Caption: Key synthesis routes to benzaldehyde and common byproducts.
References
- 1. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 2. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. echemi.com [echemi.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Preparation of Benzaldehyde from Benzyl Alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sciencemadness Discussion Board - Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. iris.uniroma1.it [iris.uniroma1.it]
- 18. The easiest synth of benzaldehyde from toluene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 19. mdpi.com [mdpi.com]
- 20. Selective Catalytic Oxidation of Toluene to Benzaldehyde: Effect of Aging Time and Calcination Temperature Using CuxZnyO Mixed Metal Oxide Nanoparticles [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. lakeland.edu [lakeland.edu]
optimizing reaction conditions for 4-Methoxy-2,3-dimethylbenzaldehyde formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Methoxy-2,3-dimethylbenzaldehyde. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to optimize your reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the starting material 2,3-dimethylanisole (1-methoxy-2,3-dimethylbenzene).
Q2: What is the Vilsmeier-Haack reaction and the Vilsmeier reagent?
The Vilsmeier-Haack reaction is a formylation method that uses a "Vilsmeier reagent" to add a formyl group to an electron-rich arene.[1][2][4] The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile. It is typically prepared in situ (in the reaction mixture) by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2][5]
Q3: What are the key reagents and their roles in this synthesis?
-
Substrate (2,3-Dimethylanisole): The electron-rich aromatic compound that will be formylated.
-
N,N-Dimethylformamide (DMF): Serves as both a solvent and a reactant to form the Vilsmeier reagent.[4]
-
Phosphorus Oxychloride (POCl₃): A dehydrating agent and acid chloride that activates DMF to form the electrophilic Vilsmeier reagent.[2][4] Other acid chlorides like oxalyl chloride or thionyl chloride can also be used.[4]
-
Aqueous solution (e.g., water, NaOAc solution): Used during the work-up stage to hydrolyze the iminium intermediate to the final aldehyde product.[1][4]
Q4: What are the typical reaction conditions?
The reaction is typically performed under anhydrous conditions to prevent the decomposition of the Vilsmeier reagent.[5] The reagent is prepared at a low temperature (0-5 °C), followed by the addition of the substrate.[1][5] The reaction temperature can range from below 0 °C to 80 °C, depending on the reactivity of the substrate.[4] After the initial reaction, the mixture is stirred for several hours at room temperature or gently heated to ensure completion.[1][5]
Q5: What are the critical safety precautions for this reaction?
The reagents involved are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[5] The Vilsmeier reagent is also moisture-sensitive.[5] It is imperative to:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
-
Ensure all glassware is thoroughly dried before use.[5]
-
Quench the reaction mixture carefully by pouring it slowly onto crushed ice to control the exothermic hydrolysis.[5]
Q6: How can I monitor the reaction's progress?
The progress of the formylation can be effectively monitored by Thin-Layer Chromatography (TLC).[5] To do this, a small sample of the reaction mixture is carefully quenched with a basic solution (like sodium bicarbonate) or water, extracted with an organic solvent, and then spotted on a TLC plate to check for the consumption of the starting material.[5]
Troubleshooting Guide
Encountering issues during the synthesis is common. This guide addresses specific problems with their probable causes and recommended solutions.
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | 1. Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and can decompose.[5] 2. Low Substrate Reactivity: The aromatic ring may not be electron-rich enough for the reaction to proceed efficiently. 3. Insufficient Reagent: The stoichiometry of the Vilsmeier reagent may be too low. | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and fresh, high-purity reagents.[5] 2. Consider increasing the reaction temperature (e.g., to 70-80 °C) or using a larger excess of the Vilsmeier reagent.[4][5] 3. Optimize the stoichiometry, potentially increasing the equivalents of DMF and POCl₃. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[5] 2. Presence of Impurities: Impurities in starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during reagent preparation and substrate addition, using an ice bath.[5] 2. Use purified, high-purity starting materials and anhydrous solvents.[5] |
| Multiple Products Observed on TLC | 1. Side Reactions: Possible side reactions include di-formylation or formylation at other positions on the aromatic ring. 2. Decomposition: The product or starting material might be decomposing under the reaction conditions. | 1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.[5] 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography.[5] |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | 1. Monitor the reaction by TLC until the starting material is fully consumed.[5] If the reaction is sluggish, consider gradually increasing the temperature.[5] |
| Difficulty in Product Isolation | 1. Product Solubility: The product may have some solubility in the aqueous phase. 2. Emulsion Formation: Emulsions can form during the extractive work-up. | 1. Perform multiple extractions with an appropriate organic solvent (e.g., Et₂O, EtOAc). Wash the combined organic layers with brine to remove residual water.[1] 2. Adding brine (saturated NaCl solution) during work-up can help break emulsions. |
Quantitative Data Summary
The following table summarizes typical reaction conditions reported for Vilsmeier-Haack reactions on anisole derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Vilsmeier-Haack Reaction Conditions for Anisole Derivatives
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anisole | POCl₃ / DMF | Dichloroethane (DCE) | RT | 6 | 40 | [6] |
| Anisole | POCl₃ / DMF | Acetonitrile (ACN) | RT | 6 | 57 | [6] |
| Anisole | POCl₃ / DMF | Solvent-free (Grinding) | RT | 0.5 | 30 | [6] |
| General Arene | (Chloromethylene)dimethyliminium Chloride / DMF | DMF | 0 to RT | 6.5 | 77 | [1] |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Experimental Protocols
Detailed Protocol: Vilsmeier-Haack Formylation of 2,3-Dimethylanisole
This protocol is a generalized procedure based on standard Vilsmeier-Haack reactions.[1] Optimization may be required.
Materials:
-
2,3-Dimethylanisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction with Substrate: Dissolve 2,3-dimethylanisole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress using TLC. If the reaction is slow, the temperature can be gently raised to 40-60 °C.
-
Work-up and Hydrolysis: Once the starting material is consumed, cool the reaction flask back to 0 °C. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. Prepare a solution of sodium acetate (approx. 5-6 equivalents) in water and add it to the quenched mixture to hydrolyze the iminium salt intermediate and neutralize the acid. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by silica gel column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis.
Caption: The reaction mechanism for the Vilsmeier-Haack formylation.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: A step-by-step overview of the experimental workflow.
References
preventing side reactions in the formylation of methoxy-dimethylbenzene
Welcome to the technical support center for the formylation of methoxy-dimethylbenzene. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges and prevent side reactions during their experiments.
Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses common issues encountered during the formylation of activated aromatic rings like methoxy-dimethylbenzene.
Q1: My formylation reaction has a very low yield. What are the potential causes?
A1: Low yields in formylation reactions can stem from several factors:
-
Inactive Reagents: The formylating agent or Lewis acid may have degraded due to moisture. For instance, the Vilsmeier reagent is moisture-sensitive, and Lewis acids like AlCl₃ or TiCl₄ must be anhydrous.
-
Sub-optimal Reaction Temperature: Temperature control is critical. For example, in Gattermann-Koch reactions, keeping the temperature low can prevent the demethylation of methoxy groups, which is a common side reaction.[1]
-
Poor Substrate Reactivity: While methoxy and methyl groups are activating, certain substitution patterns can lead to low reactivity. For example, 1,4-dimethoxybenzene is known to be poorly reactive in the Vilsmeier-Haack reaction using DMF/POCl₃.[2]
-
Steric Hindrance: Bulky groups near the desired reaction site can impede the approach of the electrophile, slowing down the reaction and reducing the yield.
Q2: I am observing multiple products, indicating poor regioselectivity. How can I control which position is formylated?
A2: Regioselectivity is governed by the electronic and steric effects of the substituents.
-
Directing Effects: Both methoxy (-OCH₃) and methyl (-CH₃) groups are ortho, para-directing. When they are on the same ring, their combined influence determines the position of formylation. The methoxy group is a stronger activating group than the methyl group.
-
Choice of Method: Different formylation methods can offer varying degrees of regioselectivity. The Rieche reaction (using dichloromethyl methyl ether and TiCl₄), for instance, can sometimes provide a different isomer distribution compared to the Vilsmeier-Haack reaction.[3] For phenols, the Duff reaction preferentially formylates the ortho position.[4]
-
Reaction Conditions: Adjusting the temperature and choice of Lewis acid can influence the isomer ratio. Milder Lewis acids may offer better selectivity.
Q3: I suspect the methoxy group on my starting material is being cleaved. How can I prevent this demethylation?
A3: Demethylation is a frequent side reaction when using strong Lewis acids like AlCl₃, particularly at elevated temperatures.[1]
-
Use Milder Lewis Acids: Consider alternatives to AlCl₃, such as TiCl₄ or ZnCl₂, which are less prone to causing ether cleavage.
-
Strict Temperature Control: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. For many formylations, this involves cooling the reaction mixture in an ice bath (0 °C).[5]
-
Choose an Appropriate Method: The Vilsmeier-Haack reaction does not typically use a strong Lewis acid and is a good alternative to Friedel-Crafts type formylations (like Gattermann-Koch) when demethylation is a concern.[6]
Q4: My reaction is producing a dark, tar-like substance. What is happening and how can it be avoided?
A4: Tar formation often indicates polymerization or decomposition of the starting material or product, which can be caused by overly harsh reaction conditions.
-
Reduce Temperature: High temperatures can promote unwanted side reactions.
-
Control Reagent Addition: Add the Lewis acid or formylating agent slowly and with efficient stirring to dissipate heat and avoid localized high concentrations.
-
Ensure Purity of Reagents: Impurities in the starting material or solvent can sometimes initiate polymerization.
Troubleshooting Specific Formylation Methods
The choice of formylation method is critical and depends on the specific methoxy-dimethylbenzene isomer and desired outcome.
Method Selection Workflow
References
- 1. orgosolver.com [orgosolver.com]
- 2. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Formylation - Rieche Formylation [commonorganicchemistry.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Substituted Benzaldehydes
Welcome to the Technical Support Center for the purification of substituted benzaldehydes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these important compounds.
Frequently Asked Questions (FAQs)
Q1: Why has my substituted benzaldehyde turned yellow and/or formed a white solid over time?
A1: The most common issue with benzaldehydes is their susceptibility to air oxidation.[1] Over time, especially when exposed to air and light, benzaldehydes oxidize to their corresponding benzoic acids.[2] Benzoic acids are typically white crystalline solids. The yellow discoloration can be due to the formation of polymeric byproducts or other minor degradation products.[3] To minimize this, proper storage is crucial.
Q2: How should I properly store substituted benzaldehydes to prevent degradation?
A2: To ensure stability and minimize oxidation, substituted benzaldehydes should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, dark glass bottle.[4] Refrigeration is also recommended to slow down the rate of oxidation. For long-term storage, using a bottle with a septum cap can allow for the removal of the aldehyde via syringe without repeatedly exposing the bulk material to air. Some commercial benzaldehydes contain stabilizers like hydroquinone or catechol to inhibit oxidation.[5]
Q3: What are the typical impurities found in crude substituted benzaldehydes?
A3: Besides the corresponding benzoic acid from oxidation, other common impurities can include:
-
Unreacted starting materials: Depending on the synthetic route.
-
Benzyl alcohol derivatives: From over-reduction during synthesis or Cannizzaro side reactions.[6]
-
Toluene derivatives: If the synthesis started from toluene oxidation.[6]
-
Water: Benzaldehydes can be hygroscopic.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: My analytical data (NMR, TLC, etc.) shows a significant acidic impurity.
Q: How can I easily remove the corresponding benzoic acid from my substituted benzaldehyde?
A: The most straightforward method is a liquid-liquid extraction using a mild aqueous base.[7] Since benzoic acids are acidic and benzaldehydes are not, the acid can be selectively converted into its water-soluble carboxylate salt.
Solution:
-
Dissolve the crude substituted benzaldehyde in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Transfer the solution to a separatory funnel and wash it with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][8] You may observe gas (CO₂) evolution if a significant amount of acid is present. Continue washing until no more gas evolves.[5]
-
The sodium salt of the benzoic acid will partition into the aqueous layer. Separate the layers.
-
Wash the organic layer with water and then with brine to remove residual base and dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Issue 2: My substituted benzaldehyde is a high-boiling liquid and decomposes with heat.
Q: Standard distillation is causing my product to turn dark and polymerize. What are my options?
A: High temperatures can cause decomposition or polymerization of aldehydes.[5] For high-boiling or heat-sensitive compounds, vacuum distillation is the preferred method as it allows the compound to boil at a much lower temperature.[3][5]
Solution:
-
Vacuum Distillation: Use a vacuum pump to lower the pressure of the system. This will significantly reduce the boiling point of your compound. For example, benzaldehyde boils at 179°C at atmospheric pressure but at 62°C at 10 mmHg.[5]
-
Steam Distillation: For some benzaldehydes, steam distillation can be an effective, gentle purification method.[5]
-
Column Chromatography: If distillation is not feasible, column chromatography can be used. However, be aware that standard silica gel can be problematic (see Issue 3).
Issue 3: My aldehyde seems to be decomposing during column chromatography.
Q: I'm seeing streaking on my TLC plate and getting poor recovery from my silica gel column. What is happening?
A: Standard silica gel is slightly acidic, which can catalyze the decomposition or oxidation of sensitive aldehydes.[2] This can lead to the issues you are observing.
Solution:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (typically 1% v/v), in the eluent before packing the column.[9]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[9]
-
Run the Column Quickly: Minimize the time the aldehyde spends on the column. A "flash" chromatography approach is recommended over a slow gravity column.
Issue 4: I need to remove a stubborn, non-acidic impurity with a similar boiling point to my aldehyde.
Q: Extraction and distillation are not working. Is there a chemical method to isolate my aldehyde?
A: Yes, you can use the reversible formation of a sodium bisulfite adduct.[2] Most aldehydes react with sodium bisulfite to form a water-soluble salt, while many other organic compounds (like alcohols, ethers, and esters) do not.
Solution:
-
Stir or shake the crude mixture vigorously with a saturated aqueous solution of sodium bisulfite.[10] The reaction can be slow, so allow sufficient time for the adduct to form.[11]
-
The bisulfite adduct, being a salt, will move into the aqueous layer.[12]
-
Separate the aqueous layer containing the adduct from the organic layer containing the impurity.
-
The aldehyde can then be regenerated from the aqueous solution by adding a base (like NaOH) or an acid, which breaks down the adduct.[2]
-
Extract the regenerated pure aldehyde back into an organic solvent.
Data Presentation: Comparison of Purification Techniques
| Technique | Best For | Advantages | Disadvantages | Scale |
| Basic Aqueous Wash | Removing acidic impurities (e.g., benzoic acids).[7] | Fast, simple, and inexpensive.[2] | Only removes acidic impurities; emulsions can form.[2] | Lab to Industrial |
| Vacuum Distillation | Purifying liquid aldehydes, especially those that are high-boiling or heat-sensitive.[5] | Very effective for separating compounds with different boiling points.[1] | Requires specialized equipment; not suitable for thermally unstable compounds even under vacuum; not for solid aldehydes.[5] | Lab to Industrial |
| Column Chromatography | Separating complex mixtures or compounds with similar boiling points.[13] | High resolving power. | Can be slow; potential for product decomposition on acidic silica gel; requires significant solvent.[2] | Lab Scale |
| Recrystallization | Purifying solid substituted benzaldehydes.[14] | Can yield very high purity material. | Requires finding a suitable solvent; yield can be lost in the mother liquor.[15] | Lab to Industrial |
| Bisulfite Adduct Formation | Isolating aldehydes from non-aldehyde impurities, especially when physical methods fail.[10] | Highly selective for aldehydes.[12] | Involves chemical reactions; may not work for sterically hindered aldehydes; requires regeneration step.[10] | Lab Scale |
Experimental Protocols
Protocol 1: Removal of Benzoic Acid using a Basic Wash
-
Dissolution: Dissolve the crude benzaldehyde (e.g., 10 g) in 100 mL of diethyl ether in a 250 mL separatory funnel.
-
Extraction: Add 50 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution.[8] Stopper the funnel and shake gently, venting frequently to release any CO₂ pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the wash with another 50 mL portion of the Na₂CO₃ solution.
-
Final Washes: Wash the organic layer with 50 mL of water, followed by 50 mL of saturated NaCl solution (brine).
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified benzaldehyde.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stirrer and a suitable heating mantle.
-
Pre-treatment: Before distilling, it is good practice to wash the crude benzaldehyde with a 10% Na₂CO₃ solution to remove any benzoic acid, which could cause bumping.[5] Dry the aldehyde thoroughly.
-
Distillation: Place the dried, crude benzaldehyde into the distillation flask. Begin stirring and slowly apply vacuum. Once the desired pressure is reached, gradually heat the flask.
-
Collection: Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial low-boiling forerun and stop before high-boiling impurities begin to distill. Distilling under an inert atmosphere (e.g., nitrogen) can further prevent oxidation.[4]
-
Shutdown: Allow the apparatus to cool completely before releasing the vacuum to prevent the hot aldehyde from oxidizing upon contact with air.[5]
Protocol 3: Purification via Sodium Bisulfite Adduct Formation
-
Adduct Formation: In a flask, vigorously stir the crude benzaldehyde mixture with an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite. A white precipitate of the adduct may form. Continue stirring for at least 30-60 minutes.[10]
-
Isolation of Adduct:
-
If a solid precipitates: Collect the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol or ether to remove any adhering organic impurities.
-
If no solid forms (adduct is water-soluble): Transfer the mixture to a separatory funnel. Extract with an organic solvent (e.g., diethyl ether) to remove the non-aldehyde impurities. The aqueous layer now contains the dissolved adduct.[12]
-
-
Regeneration of Aldehyde: Transfer the isolated adduct (solid or aqueous solution) to a flask. Add an equal volume of an organic solvent like ethyl acetate. While stirring, slowly add 10% aqueous NaOH solution until the solution is basic (pH > 12).[10] This will decompose the adduct and liberate the free aldehyde.
-
Final Extraction: Transfer the mixture to a separatory funnel. The regenerated aldehyde will be in the organic layer. Separate the layers, wash the organic layer with water and brine, dry it over MgSO₄, and concentrate to obtain the pure aldehyde.
Visualizations
Purification Workflow Diagrams
Caption: Decision tree for selecting a suitable purification method.
Caption: Workflow for removing acidic impurities via basic extraction.
Caption: Common degradation pathway of benzaldehydes.
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. veeprho.com [veeprho.com]
- 7. homework.study.com [homework.study.com]
- 8. How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - Forming the sodium bisulfite adduct of Benzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Workup [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Recrystallization of 4-Methoxy-2,3-dimethylbenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4-Methoxy-2,3-dimethylbenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound will not dissolve in the chosen solvent, even with heating.
A1: This indicates that the solvent is not suitable for dissolving this compound. You may need to select a more appropriate solvent. Consider the polarity of the compound; as a substituted benzaldehyde, it has moderate polarity. Solvents with similar polarity, or mixtures of solvents, are often effective. It is also possible that you have not added a sufficient volume of solvent. Try adding small increments of hot solvent until the solid dissolves.
Q2: Oily droplets have formed instead of crystals upon cooling.
A2: This phenomenon, known as "oiling out," can occur if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. To remedy this, try one of the following:
-
Reheat the solution to dissolve the oil, then allow it to cool more slowly.
-
Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
-
Introduce a seed crystal of pure this compound to the cooled solution.
Q3: No crystals have formed after the solution has cooled to room temperature.
A3: This is a common issue that can arise from several factors:
-
Too much solvent was used: If the solution is not saturated, crystals will not form. To address this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the compound remains dissolved even though the concentration is above its solubility limit. Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
Cooling was too rapid: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.
Q4: The resulting crystals are discolored or appear impure.
A4: This suggests that impurities are co-precipitating with your product. Here are some potential solutions:
-
Hot filtration: If there were insoluble impurities in the crude material, they should have been removed by filtering the hot solution before cooling. If this step was skipped, redissolve the crystals in a hot solvent and perform a hot filtration.
-
Second recrystallization: A second recrystallization from the same or a different solvent system can further purify the crystals.
-
Charcoal treatment: If the discoloration is due to colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q5: The final yield of recrystallized product is very low.
A5: A low yield can be attributed to several factors throughout the recrystallization process:
-
Using too much solvent: This is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel. Ensure the funnel and receiving flask are pre-heated.
-
Washing with a solvent in which the product is soluble: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to minimize product loss.
-
Incomplete crystallization: Ensure the solution has been allowed to cool sufficiently, including in an ice bath, to maximize crystal formation before filtration.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: The known physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | Solid |
| Melting Point | 52-55 °C |
Q2: Which solvents are recommended for the recrystallization of this compound?
-
Ethanol: Often a good starting point for moderately polar organic compounds.
-
Water: Can be used, especially in a mixed solvent system with a miscible organic solvent like ethanol. A two-step recrystallization, first from water and then from an organic solvent like cyclohexane, has been reported for similar compounds.
-
Ethanol/Water mixtures: The ratio can be adjusted to achieve ideal solubility characteristics (high solubility when hot, low solubility when cold).
-
Hexane or Cyclohexane: Non-polar solvents that may be suitable, particularly as the second solvent in a two-step recrystallization or as an anti-solvent.
A systematic solvent screening is the most effective way to identify the ideal solvent or solvent system for your specific sample.
Q3: Is there an alternative purification method if recrystallization is not effective?
A3: Yes, if recrystallization fails to yield a pure product, you can consider other purification techniques. For aldehydes, a classic and effective chemical purification method involves the formation of a bisulfite adduct. In this method, the aldehyde reacts with sodium bisulfite to form a water-soluble adduct, leaving non-aldehydic impurities in the organic phase. The aldehyde can then be regenerated from the aqueous solution by treatment with an acid or base. Column chromatography using silica gel is another powerful technique for separating the target compound from impurities with different polarities.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general workflow for the recrystallization of this compound. It is crucial to perform a preliminary solvent screening to identify the most suitable solvent or solvent system.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Methodology:
-
Solvent Selection (Screening):
-
Place a small amount (e.g., 20-50 mg) of the crude solid into a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tube. A good solvent will dissolve the compound completely when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.
-
Repeat this process with different solvents (e.g., ethanol, water, ethanol/water mixtures, hexane) to find the optimal one.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent required to completely dissolve the solid. Add the solvent in small portions and allow the solution to heat and stir between additions.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot gravity filtration. Preheat the funnel and the receiving flask to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the melting point.
-
Visualizations
Caption: A general workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for common recrystallization problems.
stability issues of 4-Methoxy-2,3-dimethylbenzaldehyde under storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 4-Methoxy-2,3-dimethylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage?
A1: Like many aromatic aldehydes, this compound is susceptible to degradation under improper storage conditions. The two primary degradation pathways are:
-
Oxidation: The aldehyde functional group can oxidize to a carboxylic acid (4-Methoxy-2,3-dimethylbenzoic acid), especially in the presence of air (oxygen). This process can be accelerated by light and elevated temperatures.
-
Polymerization/Trimerization: Aldehydes can undergo self-condensation or polymerization, leading to the formation of higher molecular weight impurities. This can be catalyzed by acidic or basic contaminants.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability and purity of this compound, it is recommended to store it under the following conditions:
-
Temperature: Cool, ideally at 2-8°C.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protected from light in an amber-colored vial or a container stored in the dark.
-
Container: A tightly sealed, clean, and dry glass container is recommended.
Q3: I have been storing this compound at room temperature and exposed to air. What potential degradation products should I be aware of?
A3: If stored improperly, you should primarily be concerned about the presence of 4-Methoxy-2,3-dimethylbenzoic acid due to oxidation. Other potential impurities could arise from polymerization or other side reactions, which may present as baseline noise or unidentified peaks in your analytical chromatograms.
Troubleshooting Guide
Issue 1: Inconsistent experimental results using a previously reliable batch of this compound.
-
Possible Cause: The compound may have degraded during storage.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your current stock of this compound using one of the analytical methods detailed below (HPLC is recommended for routine checks).
-
Compare to a New Batch: If possible, acquire a new, certified lot of the compound and compare its performance in your experiment.
-
Purification: If degradation is confirmed and a new batch is not immediately available, consider purifying the existing stock. Recrystallization or column chromatography may be effective.
-
Issue 2: Appearance of a new, significant peak in the HPLC/GC-MS analysis of a stored sample.
-
Possible Cause: This new peak likely represents a degradation product.
-
Troubleshooting Steps:
-
Identify the Impurity: Based on the analytical data (e.g., mass-to-charge ratio in GC-MS or retention time comparison with a standard), identify the impurity. The most common degradation product is 4-Methoxy-2,3-dimethylbenzoic acid.
-
Assess the Impact: Determine if the concentration of the impurity is significant enough to interfere with your experiment.
-
Review Storage Conditions: Ensure that the compound is being stored according to the recommended guidelines to prevent further degradation.
-
Stability Data
The following tables summarize the expected stability of this compound under various storage conditions. This data is representative and may vary slightly between batches.
Table 1: Purity of this compound Over 12 Months Under Different Temperature Conditions (Stored in the dark, under Nitrogen)
| Storage Temperature (°C) | Purity (%) after 3 months | Purity (%) after 6 months | Purity (%) after 12 months |
| 2-8 | >99.5 | >99.0 | >98.5 |
| 25 (Room Temperature) | 98.5 | 97.0 | 95.0 |
| 40 | 96.0 | 92.5 | 88.0 |
Table 2: Effect of Light and Atmosphere on Purity of this compound at 25°C
| Condition | Purity (%) after 3 months | Purity (%) after 6 months |
| Dark, Nitrogen | 98.5 | 97.0 |
| Dark, Air | 97.0 | 94.5 |
| Light, Air | 95.0 | 90.0 |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis:
-
¹H NMR: The aldehyde proton should appear as a singlet around δ 10.0-10.5 ppm. The methoxy group protons will be a singlet around δ 3.8-4.0 ppm, and the methyl groups will be singlets in the aromatic region. Aromatic protons will also be present. The appearance of a broad singlet in the δ 11-13 ppm region could indicate the presence of the carboxylic acid degradation product.
-
¹³C NMR: The aldehyde carbonyl carbon will appear around δ 190-195 ppm. The presence of a signal around δ 165-175 ppm could indicate the carboxylic acid impurity.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathways for this compound.
Caption: Potential involvement of substituted benzaldehydes in the MAPK signaling pathway.
Technical Support Center: Purification of 4-Methoxy-2,3-dimethylbenzaldehyde
This technical support guide provides troubleshooting advice and detailed protocols for the purification of 4-Methoxy-2,3-dimethylbenzaldehyde, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities in a sample of this compound?
Common impurities can include:
-
Starting materials: Unreacted reagents from the synthesis, such as 2,3-dimethylanisole or formylating agents.
-
Side products: Isomeric aldehydes or products from undesired side reactions.
-
Oxidation product: 4-Methoxy-2,3-dimethylbenzoic acid, formed by the oxidation of the aldehyde group, is a very common impurity.[1]
-
Residual solvents: Solvents used in the synthesis or work-up, such as DMF, DMSO, or chlorinated solvents.[2]
Q2: My purified this compound appears as an oil or gummy solid. What could be the cause?
This is often due to the presence of residual high-boiling solvents like DMF or DMSO, or other impurities that inhibit crystallization.[2] Thorough removal of solvents under high vacuum is crucial.[2] If the issue persists, further purification by column chromatography may be necessary to remove the impurities that are preventing crystallization.[2]
Q3: I am having difficulty separating my product from impurities using column chromatography. What can I do?
The key is to find an optimal solvent system.[2] This can be achieved by first running Thin Layer Chromatography (TLC) with various solvent mixtures to find a system that gives good separation between your product and the impurities.[2][3] For aldehydes, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][3] A good starting point for many aromatic aldehydes is a Hexane:Ethyl Acetate mixture.[3] If the aldehyde is sensitive to the acidity of the silica gel, which can sometimes cause decomposition, adding a small amount of triethylamine to the eluent or switching to an alumina stationary phase can be beneficial.[3]
Q4: Can I use distillation to purify this compound?
Yes, vacuum distillation can be an effective method for purifying aldehydes, especially for removing non-volatile impurities. A patent for a similar compound, 2,3,4-trimethoxybenzaldehyde, describes collecting the product by distillation under reduced pressure to achieve high purity.
Q5: Is there a chemical method to selectively remove the aldehyde from a mixture?
Yes, bisulfite extraction is a highly selective method for purifying aldehydes.[2][4][5] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction.[2][4][5] The aldehyde can then be regenerated from the aqueous layer.[2][4][5] This technique is particularly useful when chromatographic separation is difficult.[4]
Troubleshooting Guide
Caption: Troubleshooting logic for purifying this compound.
Purification Protocols
Column Chromatography
This method separates compounds based on their polarity. Aldehydes are moderately polar and can be effectively purified using silica gel chromatography.
Caption: Experimental workflow for column chromatography purification.
Methodology:
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for an Rf value of approximately 0.3 for the this compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluting solvent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient elution is planned.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Bisulfite Extraction
This chemical method is highly effective for separating aldehydes from non-aldehyde impurities.[4][5]
Caption: Workflow for purification via bisulfite extraction.
Methodology:
-
Adduct Formation:
-
Extraction of Impurities:
-
Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture) to the separatory funnel and shake.[4][5]
-
Allow the layers to separate. The aqueous layer will contain the water-soluble aldehyde-bisulfite adduct, while the organic layer will contain the non-aldehyde impurities.
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining impurities.[2]
-
-
Regeneration of Aldehyde:
-
To the aqueous layer containing the adduct, add a base (e.g., sodium carbonate or sodium hydroxide solution) until the solution is basic. This will reverse the reaction and regenerate the aldehyde.[4]
-
The purified aldehyde will separate as an oil or solid.
-
-
Isolation of Pure Product:
-
Extract the regenerated this compound with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
Quantitative Data Summary
The following table summarizes typical outcomes for the described purification methods based on general procedures for aromatic aldehydes.
| Purification Method | Typical Purity Achieved | Typical Recovery/Yield | Key Advantages |
| Column Chromatography | >98% (TLC pure) | 60-90% | Versatile for various impurities; scalable. |
| Bisulfite Extraction | >95%[5] | >95%[5] | Highly selective for aldehydes; rapid.[4][5] |
| Vacuum Distillation | >99% | 70-85% | Excellent for removing non-volatile or very low-boiling impurities. |
| Recrystallization | >99.5% | 50-80% | Yields highly pure crystalline product if a suitable solvent is found. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the ¹H NMR Spectrum of 4-Methoxy-2,3-dimethylbenzaldehyde
For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides a detailed analysis of the ¹H NMR spectrum of 4-Methoxy-2,3-dimethylbenzaldehyde and compares it with structurally related benzaldehydes to highlight the influence of substituent patterns on proton chemical environments.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and selected alternative benzaldehydes. The data was acquired in deuterated chloroform (CDCl₃) unless otherwise specified.
| Compound | Aldehyde Proton (CHO), δ (ppm), multiplicity | Aromatic Protons, δ (ppm), multiplicity, (integration) | Methoxy Protons (OCH₃), δ (ppm), multiplicity | Methyl Protons (CH₃), δ (ppm), multiplicity |
| This compound | 10.17 (s) | 7.58 (d, J=8.6 Hz, 1H), 6.81 (d, J=8.6 Hz, 1H) | 3.89 (s) | 2.55 (s), 2.26 (s) |
| 4-Methoxybenzaldehyde[1][2] | 9.73 (s) | 7.69 (d, J=12.0 Hz, 2H), 6.86 (d, J=12.0 Hz, 2H) | 3.73 (s) | - |
| 2,3-Dimethylbenzaldehyde | 10.2 (s) | 7.6-7.7 (m, 1H), 7.3-7.4 (m, 2H) | - | 2.5 (s), 2.3 (s) |
| Benzaldehyde | 10.0 (s) | 7.9 (m, 2H), 7.6 (m, 1H), 7.5 (m, 2H) | - | - |
Analysis of Substituent Effects:
The position of the aldehyde proton signal in this compound at 10.17 ppm is downfield, which is characteristic for aldehyde protons. The electron-donating methoxy and methyl groups influence the chemical shifts of the aromatic protons. The two aromatic protons appear as distinct doublets, indicating a clear ortho-coupling. The upfield shift of the aromatic proton at 6.81 ppm is attributed to the shielding effect of the para-methoxy group. The two methyl groups and the methoxy group each exhibit a sharp singlet, consistent with their chemical environments.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be of high purity to avoid extraneous signals.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Data Processing: After data acquisition, perform a Fourier transform of the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to the spectrum.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the molecular structure.
Visualizing Molecular Structure and Spectral Assignment
The following diagram illustrates the structure of this compound with its ¹H NMR signal assignments.
Caption: Structure of this compound and its assigned ¹H NMR signals.
Experimental Workflow for ¹H NMR Analysis
The logical flow of a typical ¹H NMR experiment, from sample preparation to structural elucidation, is depicted in the diagram below.
Caption: A streamlined workflow for structural analysis using ¹H NMR spectroscopy.
References
A Comparative Guide to the ¹³C NMR Chemical Shifts of 4-Methoxy-2,3-dimethylbenzaldehyde
This guide provides a detailed comparison of the ¹³C NMR chemical shifts for 4-Methoxy-2,3-dimethylbenzaldehyde against structurally related alternatives. The data presented herein is intended for researchers, scientists, and drug development professionals to aid in spectral interpretation and compound characterization. This document includes predicted data for the target compound and experimental data for its analogs, a comprehensive experimental protocol for acquiring ¹³C NMR spectra, and a visualization of the target molecule's structure with its carbon atom numbering.
Comparison of ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and the experimental values for several analogous compounds. The predicted values for the target compound were generated using a reliable online prediction tool. All chemical shifts are reported in parts per million (ppm) relative to a TMS standard.
| Carbon Atom | This compound (Predicted in CDCl₃) | 4-Methoxybenzaldehyde (Experimental in CDCl₃)[1] | 2,3-Dimethylbenzaldehyde (Experimental) | 3,5-Dimethylbenzaldehyde (Experimental in CDCl₃)[1] |
| C=O | 192.1 | 190.9 | 192.8 | 192.8 |
| C1 | 131.8 | 129.9 | 134.2 | 136.6 |
| C2 | 139.3 | 132.0 | 140.6 | 127.6 |
| C3 | 127.5 | 114.3 | 133.7 | 138.8 |
| C4 | 163.7 | 164.6 | 132.1 | 136.2 |
| C5 | 108.8 | 114.3 | 126.3 | 127.6 |
| C6 | 131.2 | 132.0 | 131.8 | 138.8 |
| 2-CH₃ | 12.3 | - | 19.9 | - |
| 3-CH₃ | 16.0 | - | - | 21.1 |
| 4-OCH₃ | 55.4 | 55.6 | - | - |
Structural Visualization and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear reference to the data table.
Caption: Structure of this compound with carbon numbering.
Experimental Protocol: ¹³C NMR Spectroscopy
The following is a standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum.
Sample Preparation
-
Dissolve approximately 10-50 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The final volume should be sufficient for the NMR tube, typically around 0.5-0.7 mL.
-
Ensure the sample is fully dissolved to achieve a homogeneous solution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
Instrument Setup
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal from the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will improve the resolution and shape of the NMR signals.
-
Tune and match the ¹³C probe to the correct frequency.
Acquisition Parameters
-
Pulse Program: Utilize a standard pulse sequence for proton-decoupled ¹³C NMR, such as zgpg30 on Bruker instruments.
-
Spectral Width (SW): Set a spectral width that encompasses all expected ¹³C signals, typically from 0 to 220 ppm.[2]
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra.[2]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
Data Processing
-
Apply a Fourier transformation to the acquired free induction decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Perform a baseline correction to create a flat baseline across the spectrum.
-
Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0 ppm or by referencing the known solvent peak.
References
Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Methoxy-2,3-dimethylbenzaldehyde
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's fragmentation behavior under mass spectrometry is paramount for its unambiguous identification and characterization. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Methoxy-2,3-dimethylbenzaldehyde. In the absence of a publicly available experimental spectrum, this guide establishes a probable fragmentation pathway by drawing comparisons with the known mass spectra of structurally related benzaldehydes. This comparative approach offers a robust framework for the identification of this and similar compounds in complex analytical workflows.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound under electron ionization is anticipated to be driven by the presence of the aldehyde, methoxy, and methyl functional groups on the aromatic ring. The molecular ion ([M]•+) is expected at a mass-to-charge ratio (m/z) of 164. The primary fragmentation pathways are predicted to involve the loss of a hydrogen radical, a methyl radical from the methoxy or dimethyl substitutions, and the formyl group.
A key fragmentation is the loss of a hydrogen atom from the aldehyde group, a common fragmentation for aromatic aldehydes, leading to a stable acylium ion ([M-H]⁺) at m/z 163.[1][2] Another significant fragmentation pathway is the loss of a methyl radical (•CH₃) from either the methoxy group or one of the methyl groups on the ring, resulting in an ion at m/z 149. The loss of the formyl radical (•CHO) is also a characteristic fragmentation of benzaldehydes, which would produce an ion at m/z 135.[1][3] Further fragmentation of these primary ions is expected to lead to the characteristic phenyl cation and other smaller aromatic fragments.
Comparative Analysis of Fragmentation Patterns
To substantiate the predicted fragmentation pattern of this compound, a comparison with the mass spectra of structurally similar compounds is essential. The following tables summarize the key mass spectral fragments for benzaldehyde, 4-methoxybenzaldehyde, 3,4-dimethoxybenzaldehyde, 2,4-dimethylbenzaldehyde, and a predicted spectrum for 4-fluoro-2,3-dimethylbenzaldehyde.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Interpretation |
| This compound (Predicted) | C₁₀H₁₂O₂ | 164.20 | 164 (M•+): Molecular ion163 ([M-H]⁺): Loss of a hydrogen radical149 ([M-CH₃]⁺): Loss of a methyl radical135 ([M-CHO]⁺): Loss of a formyl radical |
| Benzaldehyde[1][4] | C₇H₆O | 106.12 | 106 (M•+): Molecular ion105 ([M-H]⁺): Loss of a hydrogen radical77 ([M-CHO]⁺): Loss of a formyl radical (phenyl cation) |
| 4-Methoxybenzaldehyde (Anisaldehyde)[5][6][7] | C₈H₈O₂ | 136.15 | 136 (M•+): Molecular ion135 ([M-H]⁺): Loss of a hydrogen radical107 ([M-CHO]⁺): Loss of a formyl radical92 ([M-CHO-CH₃]⁺): Subsequent loss of a methyl radical |
| 3,4-Dimethoxybenzaldehyde[8][9] | C₉H₁₀O₃ | 166.17 | 166 (M•+): Molecular ion165 ([M-H]⁺): Loss of a hydrogen radical151 ([M-CH₃]⁺): Loss of a methyl radical137 ([M-CHO]⁺): Loss of a formyl radical |
| 2,4-Dimethylbenzaldehyde[10][11] | C₉H₁₀O | 134.18 | 134 (M•+): Molecular ion133 ([M-H]⁺): Loss of a hydrogen radical119 ([M-CH₃]⁺): Loss of a methyl radical105 ([M-CHO]⁺): Loss of a formyl radical |
| 4-Fluoro-2,3-dimethylbenzaldehyde (Predicted)[3] | C₉H₉FO | 152.17 | 152 (M•+): Molecular ion151 ([M-H]⁺): Loss of a hydrogen radical123 ([M-CHO]⁺): Loss of a formyl radical |
Experimental Protocols
A standardized protocol for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.
1. Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure it is fully dissolved.
-
If necessary, perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, operated in splitless mode for optimal sensitivity.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
Visualizing Fragmentation and Workflows
To further clarify the predicted fragmentation and the analytical process, the following diagrams have been generated using Graphviz.
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis of aromatic aldehydes.
References
- 1. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzaldehyde [webbook.nist.gov]
- 5. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 6. massbank.eu [massbank.eu]
- 7. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 8. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]
- 9. Human Metabolome Database: Showing metabocard for 3,4-Dimethoxybenzaldehyde (HMDB0032138) [hmdb.ca]
- 10. Benzaldehyde, 2,4-dimethyl- [webbook.nist.gov]
- 11. Benzaldehyde, 2,4-dimethyl- [webbook.nist.gov]
A Comparative FT-IR Spectroscopic Analysis of 4-Methoxy-2,3-dimethylbenzaldehyde and Related Aromatic Aldehydes
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 4-Methoxy-2,3-dimethylbenzaldehyde against common alternative aromatic aldehydes. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this compound. The guide details the expected vibrational frequencies, offers a standardized experimental protocol for spectral acquisition, and presents a logical workflow for the analysis.
Introduction to FT-IR Spectroscopy of Aromatic Aldehydes
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For aromatic aldehydes like this compound, key characteristic absorptions include the carbonyl (C=O) stretch, the aldehyde C-H stretch, aromatic C=C stretches, and C-O ether stretches. The positions of these absorption bands are sensitive to the molecular structure, including the presence of substituents on the aromatic ring. Conjugation of the aldehyde group with the aromatic ring typically lowers the C=O stretching frequency to around 1705 cm⁻¹ from the usual 1730 cm⁻¹ for saturated aldehydes.[1][2]
Comparative Analysis of FT-IR Data
The following table summarizes the principal FT-IR absorption bands for this compound and selected alternative aromatic aldehydes. The data for this compound are predicted based on characteristic group frequencies, while the data for the alternatives are from established spectral databases and literature.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | Benzaldehyde (cm⁻¹) [3][4] | 4-Methoxybenzaldehyde (p-Anisaldehyde) (cm⁻¹) | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) (cm⁻¹) |
| Aldehyde | C-H Stretch | 2850-2870, 2750-2770 | ~2820, ~2720 | 2870, 2770 | - |
| Carbonyl | C=O Stretch | ~1690-1700 | ~1700-1710[3][4] | ~1700 | - |
| Aromatic | C=C Stretch | ~1600, ~1580 | 1500-1600[3] | 1600, 1580 | - |
| Ether | C-O Stretch (Aryl) | ~1250-1270 | - | ~1250 | - |
| Alkyl | C-H Stretch | 2960-2980 | - | - | - |
| Aromatic | C-H Bend | ~800-850 | - | ~830 | - |
Note: The exact positions of the absorption bands can vary based on the sample preparation method and the physical state of the sample.
Experimental Protocol: FT-IR Spectroscopy
This section outlines a general procedure for obtaining the FT-IR spectrum of a solid or liquid aromatic aldehyde using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Objective: To acquire a high-quality FT-IR spectrum of the analyte in the range of 4000-400 cm⁻¹.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Analyte sample (e.g., this compound)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.
-
Background Spectrum:
-
Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to dry completely.
-
Record a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal.
-
If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum should be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and the pressure clamp with a solvent and lint-free wipes after the measurement is complete.
-
Logical Workflow for FT-IR Spectroscopic Analysis
The following diagram illustrates the logical workflow for the characterization of this compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR analysis of this compound.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to Analytical Methods for the Characterization of Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization and quantification of benzaldehyde derivatives are critical in pharmaceutical development, quality control, and various research applications. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible results. This guide provides a comprehensive comparison of key analytical methods for the characterization of benzaldehyde derivatives, supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Techniques
The choice of an analytical method for benzaldehyde derivatives depends on the specific analytical objective, such as qualitative identification, quantitative analysis, or impurity profiling. Spectroscopic methods like Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable structural information, while chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for separation and quantification.
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of various analytical methods for the quantification of benzaldehyde and its derivatives. It is important to note that the presented data is compiled from multiple sources and may vary depending on the specific derivative, sample matrix, and instrumental conditions.
Table 1: Chromatographic Methods Performance Data
| Method | Analyte/Derivative | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Benzaldehyde | 0.003 - 5 nmol/mL[1] | - | - | Simple, robust, common instrumentation.[2] | Lower sensitivity compared to GC-FID and fluorescence detection.[2] |
| DNPH-derivatives | 98 - 50000 ng/mL | 33.9 - 104.5 ng/mL[3] | 181.2 - 396.8 ng/mL[3] | Well-established for carbonyls. | Derivatization step required. | |
| HPLC-Fluorescence | Benzaldehyde (AHAD derivative) | 0.003 - 5 nmol/mL[1] | - | - | Excellent sensitivity for trace analysis.[1][2] | Derivatization step required, more complex sample preparation.[2] |
| GC-FID | Benzaldehyde | - | - | - | High resolution for volatile compounds, sensitive.[2] | Requires volatile and thermally stable samples.[4] |
| GC-MS | Aldehyde-PFBHA derivatives | >0.99[5] | low ng/L to µg/L range[5] | µg/L range[5] | High specificity and sensitivity, structural elucidation.[5][6] | Derivatization often required, higher equipment cost.[5] |
Table 2: Spectroscopic Methods Performance Data
| Method | Analyte/Derivative | Typical Application | Key Advantages | Key Disadvantages |
| UV-Vis Spectroscopy | Nitrobenzaldehydes | Quantitative analysis based on absorbance.[7] | Simple, rapid, cost-effective for concentration measurements.[7] | Limited selectivity, potential for matrix interference. |
| IR Spectroscopy | Benzaldehyde | Identification of functional groups, structural confirmation. | Provides a unique molecular fingerprint. | Not typically used for quantification. |
| NMR Spectroscopy | Substituted Benzaldehydes | Detailed structural elucidation, confirmation of molecular structure.[8] | Unambiguous identification and structural analysis.[8] | Lower sensitivity, higher equipment cost, not ideal for trace analysis. |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results. Below are representative experimental protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a robust and straightforward approach for the routine quantification of benzaldehyde derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[2]
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be degassed before use.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: Ambient (or controlled at 25 °C for improved reproducibility).[2]
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
Calibration: Prepare a series of standard solutions of the benzaldehyde derivative in the mobile phase. Inject the standards and construct a calibration curve by plotting peak area versus concentration.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is highly suitable for the analysis of volatile benzaldehyde derivatives and offers excellent sensitivity.[2]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).[2]
-
Column: A capillary GC column suitable for aromatic compounds (e.g., a 30m x 0.32mm i.d. column with a 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Injector Temperature: 250 °C.[2]
-
Detector Temperature: 280 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 220 °C at a rate of 15 °C/min.
-
Hold at 220 °C for 5 minutes.[2]
-
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).
-
Calibration: Prepare a series of standard solutions of the benzaldehyde derivative in the same solvent as the sample. Inject the standards and create a calibration curve by plotting peak area versus concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This powerful technique combines the separation capabilities of GC with the identification power of mass spectrometry, making it ideal for both quantification and structural elucidation of volatile benzaldehyde derivatives.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methyl polysiloxane stationary phase (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) at a rate of 5-10°C/min.
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500. It's important to note that mass spectra of isomers can be very similar, making chromatographic separation crucial for their differentiation.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward method for the qualitative and quantitative analysis of benzaldehyde derivatives, particularly those with strong chromophores like nitrobenzaldehydes.[7]
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: The choice of solvent can influence the absorption spectrum. Common solvents include cyclohexane and acetonitrile.[7]
-
Procedure:
-
Prepare a solution of the benzaldehyde derivative in the chosen solvent.
-
Measure the absorbance across a range of wavelengths (e.g., 200-400 nm).
-
For quantitative analysis, create a calibration curve by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in benzaldehyde derivatives, providing a molecular fingerprint.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or dissolved in a suitable solvent like carbon tetrachloride.
-
Procedure: Acquire the IR spectrum and identify characteristic absorption bands. For benzaldehyde, key peaks include the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the C-H stretch of the aldehyde proton (around 2820 and 2720 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of benzaldehyde derivatives.[8]
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the chemical shifts, splitting patterns, and integration of the protons. The aldehyde proton typically appears as a singlet around 9-10 ppm.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms. The carbonyl carbon of the aldehyde typically resonates around 190-200 ppm.
-
Experimental Workflow and Logic
The characterization of a benzaldehyde derivative typically follows a logical progression from initial identification to quantitative analysis. The following diagram illustrates a general workflow.
Caption: A logical workflow for the characterization of benzaldehyde derivatives.
References
- 1. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 4-Methoxy-2,3-dimethylbenzaldehyde and 4-Methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methoxybenzaldehyde is predicted to be significantly more reactive towards nucleophilic attack than 4-Methoxy-2,3-dimethylbenzaldehyde. This difference in reactivity is primarily attributed to two key factors:
-
Electronic Effects: The additional two methyl groups on this compound are electron-donating. This increases the electron density on the aromatic ring and, subsequently, on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack.
-
Steric Hindrance: The presence of a methyl group at the ortho position (C2) in this compound creates significant steric hindrance around the aldehyde functional group. This physically impedes the approach of nucleophiles to the carbonyl carbon, thereby slowing down the reaction rate.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below.
| Property | This compound | 4-Methoxybenzaldehyde |
| Molecular Formula | C₁₀H₁₂O₂ | C₈H₈O₂ |
| Molecular Weight | 164.20 g/mol | 136.15 g/mol [1] |
| Boiling Point | Not available | 248 °C[1] |
| Melting Point | Not available | 0 °C[1] |
| Density | Not available | 1.119 g/cm³ at 15 °C[1] |
| Predicted logP | 2.1 | 1.76[1] |
Theoretical Reactivity Comparison
The reactivity of benzaldehyde derivatives in nucleophilic addition reactions is governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly influence this electrophilicity through a combination of electronic and steric effects.
Electronic Effects
The methoxy group (-OCH₃) at the para-position in both molecules is an electron-donating group due to its +M (mesomeric) effect, which outweighs its -I (inductive) effect. This donation of electron density to the benzene ring deactivates the carbonyl group towards nucleophilic attack by reducing the partial positive charge on the carbonyl carbon.
In this compound, the two additional methyl groups (-CH₃) are also electron-donating via a +I (inductive) effect. This further increases the electron density on the aromatic ring, making the carbonyl carbon even less electrophilic compared to 4-methoxybenzaldehyde.
Steric Effects
The methyl group at the C2 (ortho) position in this compound introduces significant steric hindrance. This bulky group physically obstructs the trajectory of an incoming nucleophile, making it more difficult for it to attack the carbonyl carbon. In contrast, 4-methoxybenzaldehyde lacks any ortho substituents, leaving the aldehyde group relatively unhindered.
The following diagram illustrates the key factors influencing the electrophilicity of the carbonyl carbon in both molecules.
Caption: Factors influencing the reactivity of the two aldehydes.
Experimental Protocols
To empirically determine the relative reactivity of these two aldehydes, a competitive reaction or parallel reactions under identical conditions can be performed. A Wittig reaction is a suitable choice for this comparison.
General Experimental Protocol: Comparative Wittig Reaction
Objective: To compare the reaction yield of this compound and 4-methoxybenzaldehyde in a Wittig reaction with a stabilized ylide under identical conditions.
Materials:
-
Methyl (triphenylphosphoranylidene)acetate (stabilized ylide)
-
This compound
-
4-methoxybenzaldehyde
-
Anhydrous Toluene
-
Round bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber and solvent (e.g., 4:1 Hexane:Ethyl Acetate)
-
UV lamp
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In two separate, identical, flame-dried 50 mL round bottom flasks equipped with magnetic stir bars and reflux condensers, add methyl (triphenylphosphoranylidene)acetate (1.2 equivalents).
-
Aldehyde Addition: To the first flask, add 4-methoxybenzaldehyde (1.0 equivalent) dissolved in 20 mL of anhydrous toluene. To the second flask, add this compound (1.0 equivalent) dissolved in 20 mL of anhydrous toluene.
-
Reaction: Heat both reaction mixtures to reflux (approximately 110°C) and stir vigorously.
-
Monitoring: Monitor the progress of both reactions by TLC at regular intervals (e.g., every 30 minutes). Spot the starting aldehyde and the reaction mixture on the same TLC plate. Visualize the spots under a UV lamp. The disappearance of the aldehyde spot indicates the progress of the reaction.
-
Work-up: Once the reactions are complete (as determined by TLC, or after a set time, e.g., 4 hours), cool the flasks to room temperature.
-
Purification:
-
Remove the toluene from each reaction mixture using a rotary evaporator.
-
Purify the crude product from each reaction by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the alkene product from triphenylphosphine oxide and any unreacted starting material.
-
-
Analysis:
-
Determine the mass of the purified alkene product from each reaction.
-
Calculate the percentage yield for each reaction.
-
Characterize the products by ¹H NMR and ¹³C NMR spectroscopy to confirm their identity and purity.
-
Expected Outcome:
Based on the principles of electronic and steric effects, it is anticipated that the reaction with 4-methoxybenzaldehyde will proceed faster and result in a higher yield of the corresponding alkene compared to the reaction with this compound under identical reaction times.
The following diagram outlines the general workflow for this comparative experiment.
Caption: Workflow for comparing aldehyde reactivity.
Conclusion
References
comparative study of different synthetic routes to 4-Methoxy-2,3-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to 4-Methoxy-2,3-dimethylbenzaldehyde, a valuable intermediate in the synthesis of various fine chemicals and pharmacologically active molecules. The following sections detail three primary synthetic strategies: the Vilsmeier-Haack reaction, the oxidation of 4-methoxy-2,3-dimethylbenzyl alcohol, and a Grignard reaction-based approach. This guide presents a comparative summary of these methods, detailed experimental protocols, and visualizations of the chemical pathways to assist researchers in selecting the most suitable method for their specific applications.
Comparative Analysis of Synthetic Routes
The choice of a synthetic pathway for this compound is influenced by several factors, including the availability and cost of starting materials, desired yield and purity, scalability, and the reaction conditions required. The following table provides a summary of the key aspects of the three main synthetic routes discussed in this guide.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time (approx.) | Yield (%) | Key Advantages | Potential Disadvantages |
| Vilsmeier-Haack Reaction | 2,3-Dimethylanisole | POCl₃, DMF | 2-4 hours | Good to Excellent (typically 70-90% for similar substrates) | Direct formylation of a readily available starting material; generally high yields. | The Vilsmeier reagent is corrosive and moisture-sensitive; requires careful handling. |
| Oxidation of Alcohol | 4-Methoxy-2,3-dimethylbenzyl alcohol | Oxidizing agent (e.g., PCC, PDC, TEMPO/NaOCl) | 1-3 hours | High (typically >90%) | Mild reaction conditions and high selectivity for the aldehyde. | The starting alcohol is not readily available and requires a separate synthetic step. |
| Grignard Reaction | 4-Bromo-2,3-dimethylanisole | Mg, DMF | 3-5 hours | Good (typically 60-80% for similar reactions) | A classic and reliable method for aldehyde synthesis; adaptable to various scales. | Requires strictly anhydrous conditions as the Grignard reagent is highly moisture-sensitive. |
Experimental Protocols
The following are representative experimental protocols for the three primary synthetic routes to this compound. These protocols are based on established methodologies for similar substrates and may require optimization for the specific target molecule.
Route 1: Vilsmeier-Haack Reaction of 2,3-Dimethylanisole
This method involves the direct formylation of 2,3-dimethylanisole using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3]
Materials:
-
2,3-Dimethylanisole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (1.2 equivalents) in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,3-dimethylanisole (1.0 equivalent) in anhydrous dichloromethane dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat at 40-50 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.
Route 2: Oxidation of 4-Methoxy-2,3-dimethylbenzyl alcohol
This route involves the oxidation of the corresponding primary alcohol to the aldehyde. This protocol describes a common method using pyridinium chlorochromate (PCC).[4][5]
Materials:
-
4-Methoxy-2,3-dimethylbenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel
-
Celite® or other filter aid
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 4-Methoxy-2,3-dimethylbenzyl alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short pad of silica gel and Celite® to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by flash column chromatography if necessary.
Route 3: Grignard Reaction of 4-Bromo-2,3-dimethylanisole
This method involves the formation of a Grignard reagent from 4-bromo-2,3-dimethylanisole, followed by formylation with N,N-dimethylformamide (DMF).[6]
Materials:
-
4-Bromo-2,3-dimethylanisole
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: Part A: Formation of the Grignard Reagent
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
In the dropping funnel, place a solution of 4-bromo-2,3-dimethylanisole (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts (indicated by bubbling and the disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.
Part B: Formylation and Work-up
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Add anhydrous N,N-dimethylformamide (1.1 equivalents) dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography or distillation.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the three main synthetic routes to this compound.
References
A Comparative Guide to HPLC Analysis for Purity Determination of 4-Methoxy-2,3-dimethylbenzaldehyde
For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical intermediates is paramount to ensure the integrity and quality of the final product. 4-Methoxy-2,3-dimethylbenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing its purity. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the selection of the most appropriate method for specific analytical needs.
Comparison of Analytical Methods for Purity Determination
The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] Other powerful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparison of Analytical Methods for Purity Determination of this compound
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and boiling point in a gaseous mobile phase, with mass-based detection. | Quantitative determination based on the relationship between the integrated signal of a specific nucleus and the number of those nuclei.[1] |
| Typical Purity Range | 95-100% | 95-100% | >95%[2] |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | ~0.3% |
| Linearity (R²) | >0.999 | >0.999 | Not Applicable (Primary Method) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Sample Volatility | Not required; ideal for non-volatile compounds. | Requires the sample to be volatile and thermally stable. | Not dependent on volatility. |
| Derivatization | Not typically required. | May be required for polar analytes to improve volatility. | Not required. |
| Key Advantages | Robust, versatile, suitable for a wide range of compounds, non-destructive. | High sensitivity and selectivity, provides structural information of impurities.[3] | Absolute quantification without a specific reference standard of the analyte, fast analysis time.[1][4] |
| Key Limitations | Lower resolution than capillary GC, may require more solvent. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods.[5] |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is adapted from a method for a structurally similar compound, 4-Fluoro-2,3-dimethylbenzaldehyde, and is expected to provide good separation for this compound and its potential impurities.[6]
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of Methanol and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99%) by dissolving 10 mg in 10 mL of methanol to a concentration of 1 mg/mL.
-
Sample Solution: Prepare a sample solution of this compound by dissolving 10 mg of the sample in 10 mL of methanol to a concentration of 1 mg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[6]
Forced Degradation Studies:
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed. This involves subjecting the sample to stress conditions such as acid and base hydrolysis, oxidation, thermal stress, and photolysis to generate potential degradation products.[7][8][9] The developed HPLC method should then be able to separate the main peak from all degradation product peaks.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
Instrumentation and Parameters:
-
GC-MS System: A standard GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-400 m/z.
Sample Preparation:
-
Solvent Selection: Use a high-purity volatile organic solvent such as dichloromethane or hexane.
-
Sample Dilution: Prepare a 1 mg/mL stock solution of the sample in the chosen solvent. Further dilute to a final concentration of approximately 10-20 µg/mL for analysis.
Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[10]
Instrumentation and Parameters:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble and stable (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.
-
Add approximately 0.6-0.7 mL of the deuterated solvent and ensure complete dissolution.
Data Acquisition and Processing:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay).
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for GC-MS purity analysis.
References
- 1. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ethz.ch [ethz.ch]
- 6. japsonline.com [japsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. jidps.com [jidps.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Structural Validation of 4-Methoxy-2,3-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques for the structural validation of 4-Methoxy-2,3-dimethylbenzaldehyde. While single-crystal X-ray crystallography is the definitive method for elucidating molecular structures, its application can be limited by the availability of suitable crystals. This document outlines the expected results from X-ray crystallography and compares them with alternative spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are readily employed for structural confirmation.
Introduction to this compound
This compound is an aromatic aldehyde with potential applications in organic synthesis and as a building block for pharmaceutical compounds. Accurate structural confirmation is paramount for its use in research and development. This guide explores the analytical methodologies available for this purpose.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[1][2] Although experimental crystallographic data for this compound is not publicly available, a successful analysis would yield precise atomic coordinates, defining the spatial arrangement of the methoxy, dimethyl, and aldehyde functional groups on the benzene ring.
Hypothetical Crystallographic Data:
Based on the analysis of structurally similar compounds, the expected crystallographic parameters for this compound are presented in Table 1.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 7-10 |
| b (Å) | 8-12 |
| c (Å) | 14-18 |
| β (°) | 90-105 |
| Volume (ų) | 900-1200 |
| Z | 4 |
Table 1. Predicted Crystallographic Data for this compound. Z represents the number of molecules in the unit cell.
Alternative Spectroscopic Techniques for Structural Validation
In the absence of a crystal structure, a combination of spectroscopic methods is essential for comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[3][4] For this compound, ¹H and ¹³C NMR spectra would provide key information about the chemical environment of each proton and carbon atom.
Expected NMR Data:
The predicted chemical shifts for this compound are summarized in Table 2, based on data from related benzaldehyde derivatives.[5][6][7]
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aldehyde | ~10.2 | Singlet | 1H | -CHO |
| Aromatic | 7.0 - 7.8 | Doublet, Doublet | 1H, 1H | Ar-H |
| Methoxy | ~3.9 | Singlet | 3H | -OCH₃ |
| Methyl | ~2.3, ~2.1 | Singlet, Singlet | 3H, 3H | Ar-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Aldehyde Carbonyl | ~192 | -CHO | ||
| Aromatic | 110 - 165 | Ar-C | ||
| Methoxy Carbon | ~55 | -OCH₃ | ||
| Methyl Carbons | ~15-20 | Ar-CH₃ |
Table 2. Predicted ¹H and ¹³C NMR Data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9] The IR spectrum of this compound would show characteristic absorption bands for the aldehyde, ether, and aromatic C-H bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2820, ~2720 | Medium | C-H stretch of aldehyde |
| ~1700 | Strong | C=O stretch of aldehyde |
| ~1600, ~1480 | Medium-Strong | C=C stretch of aromatic ring |
| ~1250 | Strong | C-O stretch of aryl ether |
| ~2950 | Medium | C-H stretch of methyl groups |
Table 3. Predicted FT-IR Data for this compound. Data is based on spectra of similar compounds.[10][11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[13][14] For this compound (C₁₀H₁₂O₂), the molecular ion peak and characteristic fragment ions would be observed.
Predicted Mass Spectrometry Data:
| m/z | Predicted Relative Intensity (%) | Assignment |
| 164 | 100 | [M]⁺ (Molecular Ion) |
| 163 | 80 | [M-H]⁺ |
| 149 | 40 | [M-CH₃]⁺ |
| 135 | 60 | [M-CHO]⁺ or [M-C₂H₅]⁺ |
| 121 | 50 | [M-C₂H₅O]⁺ |
| 91 | 30 | [C₇H₇]⁺ |
Table 4. Predicted Mass Spectrometry Fragmentation for this compound. Data is based on predicted values from PubChem and fragmentation patterns of related molecules.[15][16][17]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[18]
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[19]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-20 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[20][21] A small amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr), or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.[22][23]
-
Data Acquisition: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded. The sample is then placed in the beam path, and the sample spectrum is collected over a range of 4000-400 cm⁻¹.[24]
-
Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from impurities.[25]
-
Ionization: The sample molecules are ionized, typically by electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that shows the relative intensity of each m/z value.
Visualizing the Workflow and Comparison
Caption: Workflow for the structural validation of this compound.
Caption: Comparison of information provided by different analytical methods.
References
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 5. rsc.org [rsc.org]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 8. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 16. PubChemLite - this compound (C10H12O2) [pubchemlite.lcsb.uni.lu]
- 17. Benzaldehyde, 4-methoxy- [webbook.nist.gov]
- 18. eas.org [eas.org]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. eng.uc.edu [eng.uc.edu]
- 23. drawellanalytical.com [drawellanalytical.com]
- 24. m.youtube.com [m.youtube.com]
- 25. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of 4-Methoxy-2,3-dimethylbenzaldehyde and its structurally related compounds. It synthesizes experimental data on their antifungal, antioxidant, and cytotoxic properties, and details the methodologies for the key experiments cited.
Introduction
Benzaldehyde and its derivatives are a class of organic compounds that have garnered significant interest for their wide spectrum of biological activities, including antifungal, antioxidant, and cytotoxic effects.[1][2] The therapeutic potential of these compounds is often modulated by the nature, number, and position of substituents on the aromatic ring. For instance, the presence of hydroxyl and methoxy groups can significantly influence their biological activity.[3][4][5] This guide focuses on this compound and compares its activity with other selected benzaldehyde derivatives to elucidate structure-activity relationships.
Comparative Biological Activity Data
The biological activities of this compound and related compounds are summarized below. The data is presented to highlight the impact of substituent patterns on their efficacy.
Table 1: Comparative Antifungal Activity of Benzaldehyde Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| This compound | Data not available in searched literature | N/A | |
| 2-Hydroxy-4-methoxybenzaldehyde | Aspergillus niger | >800 | [6] |
| Cladosporium herbarum | 400 | [6] | |
| 4-(Furan-3-yl)benzaldehyde | Aspergillus niger | 400 | [6] |
| Cladosporium herbarum | 200 | [6] | |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | Aspergillus spp. | Potent antifungal and mycotoxin-inhibitory effects noted | [3] |
| Benzaldehyde | Aspergillus fumigatus, A. flavus, A. terreus | Strong antimicrobial activity observed | [3] |
Note: Lower MIC values indicate higher antifungal potency.
Table 2: Comparative Antioxidant Activity of Benzaldehyde Derivatives (DPPH Radical Scavenging Assay)
| Compound | IC50 (µg/mL) | Reference |
| This compound | Data not available in searched literature | |
| 2-Hydroxy-4-methoxybenzaldehyde | Potent antioxidant activity reported | [7] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Effective quenching of intracellular reactive oxygen species | [7] |
| 4-Hydroxy-3,5-dimethoxybenzoic acid | Higher activity than compounds with fewer methoxy groups | [5] |
| 4-Hydroxy-3-methoxybenzoic acid | Intermediate activity | [5] |
| 4-Hydroxybenzoic acid | Lower activity | [5] |
Note: Lower IC50 values indicate higher antioxidant activity.
Table 3: Comparative Cytotoxicity of Benzaldehyde Derivatives (MTT Assay)
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | Data not available in searched literature | N/A | |
| Benzaldehyde | Human Lymphocytes | Cytotoxicity observed at 10, 25, and 50 µg/mL | [8] |
| Various Substituted Benzaldehydes | SF-295 (Glioblastoma), OVCAR-8 (Ovary), HCT-116 (Colon) | IC50 values ranged from 0.36 to 4.75 µg/mL for potent derivatives | [9] |
| Coniferyl aldehyde derivatives (ABMM-6, ABMM-24) | H1299 (Lung Carcinoma) | ~14.0 µM and ~13.7 µM respectively | [10] |
Note: Lower IC50 values indicate higher cytotoxicity.
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure reproducibility and facilitate comparative analysis.
1. Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungus.[11][12]
-
Preparation of Antifungal Agent: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This is then serially diluted in a 96-well microtiter plate using a liquid growth medium like RPMI-1640 to achieve a range of concentrations.[12][13]
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for filamentous fungi).[12] A standardized suspension of fungal cells or spores is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This suspension is further diluted in the growth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[12]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.[13] Control wells, including a growth control (fungus and medium only), a sterility control (medium only), and a solvent control, are included. The plates are then incubated at 35-37°C for 24-72 hours, depending on the fungal species.[11][12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[11][13]
2. Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[14][15]
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent like methanol or ethanol.[14] This stock is then diluted to a working concentration (often 0.1 mM), and the solution should be protected from light.[14][16]
-
Sample Preparation: The test compounds and a positive control (e.g., ascorbic acid or Trolox) are prepared at various concentrations in the same solvent.[14][17]
-
Reaction Setup: A defined volume of the test sample is mixed with the DPPH working solution in a cuvette or a 96-well plate. A blank sample containing only the solvent and the DPPH solution is also prepared.
-
Incubation and Measurement: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).[14] The absorbance is then measured spectrophotometrically at approximately 517 nm.[17]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[14]
3. Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO₂).[20]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified exposure time (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: After the incubation period, a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 1-4 hours.[21] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to each well to dissolve the formazan crystals.[18] The plate is then gently agitated to ensure complete dissolution. The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.[18]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is then determined.
References
- 1. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorio.ufc.br [repositorio.ufc.br]
- 10. mdpi.com [mdpi.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. researchgate.net [researchgate.net]
- 16. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 17. mdpi.com [mdpi.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Methoxy-2,3-dimethylbenzaldehyde: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for 4-Methoxy-2,3-dimethylbenzaldehyde, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety and Disposal Procedures
The primary directive for the disposal of this compound, based on information for structurally similar compounds, is to dispose of the contents and container to an approved waste disposal plant [1][2][3]. This chemical should be treated as hazardous waste. Always consult with your institution's environmental health and safety (EHS) department and adhere to all local, regional, and national regulations.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Container Management: Keep the chemical in a suitable, closed, and properly labeled container for disposal[2][4]. Do not mix with other waste unless explicitly instructed to do so by a qualified professional.
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification[4].
-
Engage Professionals: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Spill Management: In case of a spill, sweep up the solid material and place it into a suitable container for disposal[2]. Avoid generating dust. Do not allow the chemical to enter drains or waterways[1].
Hazard Profile and Safety Data
While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard classifications for structurally similar benzaldehyde derivatives provide a basis for safe handling and disposal. All quantitative data should be confirmed with a specific SDS for the compound in use.
| Hazard Classification | Description | Source (Similar Compounds) |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Skin Irritation | Causes skin irritation. | [1][2] |
| Eye Irritation | Causes serious eye irritation. | [1][2] |
| Respiratory Irritation | May cause respiratory irritation. | [1][2] |
| Aquatic Hazard | Harmful to aquatic life. |
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is based on publicly available safety data for structurally similar compounds and is intended for guidance purposes only. Always refer to the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and consult with a certified safety professional or your institution's Environmental Health and Safety department for detailed and compliant disposal procedures.
References
Personal protective equipment for handling 4-Methoxy-2,3-dimethylbenzaldehyde
Essential Safety and Handling Guide for 4-Methoxy-2,3-dimethylbenzaldehyde
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for handling this compound (CAS No. 15764-16-6). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that can cause serious eye damage and skin irritation.[1] It may also cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield meeting EN166 or 29 CFR 1910.133 standards. | To prevent severe eye damage from splashes or contact.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile rubber gloves are a suitable option for short-term protection against a range of chemicals. | To protect against skin irritation.[1] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. If ventilation is inadequate or there is a risk of inhalation, a respirator may be necessary. | To prevent respiratory tract irritation.[1] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion and contamination. |
Safe Handling and Storage
Proper handling and storage are crucial to minimize risks associated with this compound.
Operational Plan:
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably in a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Handling Procedures: Avoid contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1] Keep the container tightly closed when not in use.[1]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[1]
Storage Plan:
-
Conditions: Store in a cool, dry, and well-ventilated place.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[1]
Emergency Procedures
Immediate and appropriate action is vital in the event of accidental exposure.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] If skin irritation persists, consult a physician.[1] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. |
In Case of a Spill:
-
Remove all sources of ignition.[1]
-
Ensure adequate ventilation.[1]
-
Use personal protective equipment as required.[1]
-
For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.
-
Prevent the chemical from entering drains.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of this chemical and its container at an approved waste disposal plant.[1] Disposal should be in accordance with all applicable federal, state, and local regulations.
-
Container Disposal: Do not reuse empty containers. They should be disposed of in the same manner as the chemical.
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
